Int-777
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBCMXATLRCCLF-IRRLEISYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199796-29-6 | |
| Record name | INT 777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INT-777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The TGR5 Agonist INT-777: A Deep Dive into its Mechanism of Action in Metabolic Disease
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of INT-777, a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), in the context of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of metabolism, endocrinology, and pharmacology. Herein, we detail the core signaling pathways, present quantitative data from key preclinical studies, and outline the experimental methodologies employed in this research.
Core Mechanism of Action: TGR5 Activation and Downstream Signaling
This compound exerts its therapeutic effects in metabolic diseases primarily through the activation of TGR5, a cell surface receptor expressed in various metabolically active tissues, including the intestine, liver, skeletal muscle, and brown and white adipose tissues.[1][2][3] The binding of this compound to TGR5 initiates a cascade of intracellular events, the cornerstone of which is the activation of the Gαs protein subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] The subsequent activation of Protein Kinase A (PKA) by cAMP is a critical node in the signaling pathway, leading to the phosphorylation of various downstream targets that orchestrate the metabolic benefits of this compound.[4][5][7]
Key Metabolic Effects of this compound
The activation of the TGR5-cAMP-PKA signaling axis by this compound translates into several key physiological effects that are beneficial in the context of metabolic diseases.
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
A primary mechanism by which this compound improves glucose homeostasis is by stimulating the secretion of GLP-1 from enteroendocrine L-cells in the intestine.[1][6][8] GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[6] The TGR5-mediated increase in intracellular cAMP in L-cells is a key trigger for GLP-1 release.[6]
Increased Energy Expenditure
This compound has been shown to increase energy expenditure, a crucial factor in combating obesity.[9][10] This effect is largely attributed to the activation of TGR5 in brown adipose tissue (BAT) and the "beiging" of white adipose tissue (WAT). In these tissues, TGR5 activation leads to the induction of uncoupling protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, resulting in the dissipation of energy as heat (thermogenesis).[11][12]
Quantitative Data from Preclinical Studies
Preclinical studies in various mouse models of metabolic disease have demonstrated the therapeutic potential of this compound. The following tables summarize key quantitative findings from these studies.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice
| Parameter | Control (High-Fat Diet) | This compound (30 mg/kg/day) | % Change | Reference |
| Body Weight Gain (g) | 15.2 ± 1.1 | 9.8 ± 0.9 | -35.5% | [9] |
| Fat Mass (%) | 45.3 ± 2.3 | 36.1 ± 1.8 | -20.3% | [9] |
| Energy Expenditure (kcal/day) | 10.5 ± 0.4 | 12.1 ± 0.5 | +15.2% | [9] |
| Liver Triglycerides (mg/g) | 125.4 ± 15.2 | 75.8 ± 10.1 | -39.6% | [10] |
| Plasma GLP-1 (pM) | 4.2 ± 0.5 | 8.9 ± 1.1 | +111.9% | [8] |
Table 2: Effects of this compound on Glucose Homeostasis in db/db Mice
| Parameter | Control (db/db) | This compound (30 mg/kg/day) | % Change | Reference |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 210 ± 18 | -40.0% | [13] |
| Plasma Insulin (ng/mL) | 12.5 ± 1.8 | 8.2 ± 1.1 | -34.4% | [13] |
| Glucose Tolerance (AUC) | 45000 ± 3500 | 28000 ± 2800 | -37.8% | [13] |
| Mitochondrial ROS Generation (arbitrary units) | 185 ± 15 | 110 ± 10 | -40.5% | [13] |
Detailed Experimental Protocols
The following section outlines the methodologies for key experiments cited in this guide.
In Vivo Studies in Mouse Models of Metabolic Disease
-
Animal Models:
-
Diet-Induced Obesity (DIO) Mice: Male C57BL/6J mice are typically fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.[14]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a well-established model for studying diabetic complications.[13]
-
-
This compound Administration: this compound is typically administered via oral gavage or mixed with the diet at a dose of 10-30 mg/kg/day for a specified treatment period (e.g., 4-12 weeks).[9][13][14]
-
Metabolic Phenotyping:
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): For GTT, mice are fasted overnight and then administered an oral or intraperitoneal glucose bolus (e.g., 2 g/kg). Blood glucose is measured at various time points. For ITT, mice are fasted for a shorter period (e.g., 4-6 hours) and then injected with insulin (e.g., 0.75 U/kg). Blood glucose is monitored over time.
-
Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), from which energy expenditure is calculated.
-
Biochemical Analyses: Blood samples are collected to measure plasma levels of glucose, insulin, GLP-1, triglycerides, and cholesterol using commercially available ELISA kits or enzymatic assays. Liver triglycerides are extracted and quantified.
-
TGR5 Activation and cAMP Measurement Assays
-
Cell Lines: Human embryonic kidney (HEK) 293T cells transiently transfected with a TGR5 expression vector are commonly used.[15] Enteroendocrine cell lines like NCI-H716, which endogenously express TGR5, are also utilized to study GLP-1 secretion.[15]
-
TGR5 Activation Assay:
-
Cells are seeded in multi-well plates.
-
Cells are then stimulated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[15] The results are typically expressed as a fold-change over the vehicle-treated control.
Gene Expression Analysis
-
Tissue and Cell Preparation: RNA is isolated from tissues (e.g., liver, adipose tissue) or cultured cells using standard methods like TRIzol reagent.
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for target genes (e.g., UCP1, genes involved in lipid metabolism) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
The relative gene expression is calculated using the ΔΔCt method.[9][10]
-
Conclusion
This compound represents a promising therapeutic agent for metabolic diseases, with a well-defined mechanism of action centered on the activation of the TGR5 receptor. Its ability to stimulate GLP-1 secretion, increase energy expenditure, and improve overall metabolic homeostasis has been robustly demonstrated in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of TGR5-targeted therapies. Continued investigation into the long-term efficacy and safety of this compound and other TGR5 agonists is warranted to translate these promising preclinical findings into clinical benefits for patients with metabolic disorders.
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acid receptor agonists INT747 and INT777 decrease oestrogen deficiency-related postmenopausal obesity and hepatic steatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brown adipose tissue: Recent insights into development, metabolic function and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brown Adipose Tissue as a Regulator of Energy Expenditure and Body Fat in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
What is the therapeutic potential of Int-777?
An In-Depth Technical Guide to the Therapeutic Potential of INT-777
Introduction
This compound, also known as 6α-ethyl-23(S)-methylcholic acid (S-EMCA), is a potent and selective semi-synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5), a novel target for metabolic and inflammatory diseases.[1][2][3] TGR5, a member of the G protein-coupled receptor family, is activated by bile acids and plays a crucial role in regulating energy homeostasis, inflammation, and cellular signaling.[4][5] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy in various disease models, and the experimental methodologies used to elucidate its effects.
Mechanism of Action: TGR5 Signaling
This compound exerts its pleiotropic effects by activating TGR5, which is expressed in numerous tissues including the intestine, liver, brown adipose tissue, skeletal muscle, pancreas, and various immune cells. Upon binding of this compound, TGR5 couples primarily to the Gαs subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP activates several downstream signaling cascades, including Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the diverse physiological responses to TGR5 activation.
Key Signaling Pathways Activated by this compound
-
cAMP/PKA Pathway: This is the canonical pathway activated by TGR5. PKA activation leads to the phosphorylation of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which modulates gene expression involved in metabolism and inflammation. In pancreatic beta-cells, this pathway enhances glucose-stimulated insulin (B600854) secretion.
-
EPAC Pathway: TGR5 activation can also stimulate the EPAC pathway, which in turn can activate Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). The Akt signaling cascade is involved in cell survival, proliferation, and metabolic regulation. In macrophages, the TGR5-mediated activation of the Akt/mTORC1 pathway has been shown to improve obesity-induced insulin resistance.
-
Anti-inflammatory Signaling: In immune cells such as macrophages and Kupffer cells, TGR5 activation via the cAMP-dependent pathway leads to the inhibition of the NF-κB signaling pathway. This results in a decreased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby exerting potent anti-inflammatory effects.
-
Neuroprotective Signaling: In the context of neurological injury, this compound has been shown to activate the cAMP/PKCε/ALDH2 signaling pathway, which attenuates oxidative stress and neuronal apoptosis.
Below are diagrams illustrating the primary signaling cascades initiated by this compound.
Therapeutic Potential and Preclinical Evidence
This compound has demonstrated significant therapeutic potential across a spectrum of diseases in various preclinical models.
Metabolic Diseases
This compound shows promise in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Obesity and Energy Expenditure: In diet-induced obese (DIO) mice, treatment with this compound has been shown to increase energy expenditure. This is partly mediated by promoting the conversion of thyroid hormone T4 to the more active T3 in brown adipose tissue and skeletal muscle, which upregulates thermogenic genes.
-
Glucose Homeostasis and Type 2 Diabetes: A key effect of this compound is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells. GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion, improves insulin sensitivity in liver and muscle, and suppresses appetite. Studies in diabetic db/db mice and DIO mice have shown that this compound improves glucose tolerance and insulin sensitivity.
-
Non-Alcoholic Fatty Liver Disease (NAFLD): this compound treatment in HFD-fed mice reduced plasma free fatty acids, hepatic steatosis, and liver fibrosis. It also decreased hepatic triglyceride and cholesterol levels.
| Parameter | Model | Treatment | Outcome | Reference |
| Glucose Tolerance | DIO mice | This compound | Improved | |
| Insulin Sensitivity | DIO mice | This compound | Improved | |
| GLP-1 Secretion | STC-1 cells | This compound | Increased | |
| Hepatic Steatosis | HFD-fed mice | This compound | Decreased | |
| Liver Fibrosis | HFD-fed mice | This compound | Decreased | |
| Energy Expenditure | DIO mice | This compound | Increased | |
| Body Weight Gain | HFD-fed mice | This compound | Decreased | |
| Postmenopausal Obesity | Ovariectomized mice | This compound | Decreased |
Inflammatory and Cardiovascular Diseases
The anti-inflammatory properties of this compound make it a candidate for treating chronic inflammatory conditions.
-
Atherosclerosis: In atherosclerosis-susceptible mice (Ldlr-/-), this compound treatment reduced pro-inflammatory cytokine production, decreased macrophage infiltration into arterial walls, and ultimately resulted in less atherosclerotic plaque formation. It achieves this by inhibiting NF-κB signaling in macrophages.
-
Inflammatory Bowel Disease (IBD): TGR5 activation is known to be protective in colitis models by inhibiting inflammatory responses and improving intestinal barrier function.
-
Pancreatitis: In a mouse model of acute pancreatitis, this compound reduced the severity of the disease, decreased pancreatic tissue damage, and lowered serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). This protective effect was linked to the inhibition of the ROS/NLRP3 inflammasome pathway.
-
Cardiac Fibrosis: In models of cardiac fibrosis, this compound was shown to suppress the transdifferentiation of cardiac fibroblasts into myofibroblasts, a key process in the development of fibrosis.
| Parameter | Model | Treatment | Outcome | Reference |
| Atherosclerotic Plaque | Ldlr-/- mice | This compound | Decreased | |
| Macrophage Infiltration | Ldlr-/- mice | This compound | Decreased | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Macrophages | This compound | Decreased | |
| Pancreatic Necrosis | Acute Pancreatitis mice | This compound | Decreased | |
| Serum Amylase/Lipase | Acute Pancreatitis mice | This compound | Decreased | |
| Cardiac Fibroblast Activation | Human Cardiac Fibroblasts | 10µM this compound | Decreased αSMA+ cells from 44.3% to 21.9% |
Neurological and Kidney Diseases
This compound has also demonstrated protective effects in the central nervous system and the kidneys.
-
Subarachnoid Hemorrhage (SAH): In a rat model of SAH, intranasal administration of this compound significantly improved neurological deficits, reduced oxidative stress, and attenuated neuronal apoptosis. The mechanism involves the activation of the cAMP/PKCε/ALDH2 signaling pathway.
-
Parkinson's Disease (PD): In a mouse model of PD, this compound ameliorated motor deficits and cognitive impairment. It prevented neurodegeneration and microglia activation by suppressing the release of TNF-α and other chemokines.
-
Diabetic and Obesit-Related Kidney Disease: In diabetic db/db mice, this compound treatment decreased proteinuria, podocyte injury, and renal fibrosis. It induced mitochondrial biogenesis, decreased oxidative stress, and increased fatty acid β-oxidation in the kidneys, partly through the induction of SIRT1 and SIRT3.
| Parameter | Model | Treatment | Outcome | Reference |
| Neuronal Apoptosis | Rat SAH model | This compound | Decreased | |
| Oxidative Stress | Rat SAH model | This compound | Decreased | |
| Neurological Deficits | Rat SAH model | This compound | Improved | |
| Microglia Activation | Mouse PD model | This compound | Inhibited | |
| Proteinuria | db/db mice | This compound | Decreased | |
| Renal Fibrosis | db/db mice | This compound | Decreased | |
| Renal Mitochondrial ROS | db/db mice | This compound | Decreased |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.
In Vivo Animal Models
-
Diet-Induced Obesity (DIO) and Metabolic Studies:
-
Model: C57BL/6 mice are typically fed a high-fat diet (HFD), often containing 45-60% kcal from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
This compound Administration: this compound is often administered via oral gavage or supplemented in the diet at doses ranging from 10 to 30 mg/kg body weight per day.
-
Outcome Measures: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis. Body weight, food intake, and body composition are monitored. At the end of the study, tissues (liver, adipose, muscle) are collected for histological analysis (e.g., H&E, Oil Red O staining) and gene expression analysis (qPCR).
-
-
Subarachnoid Hemorrhage (SAH) Model:
-
Model: The endovascular perforation model is commonly used in Sprague Dawley rats. A sharpened suture is inserted through the external carotid artery to perforate the middle cerebral artery, inducing a hemorrhage.
-
This compound Administration: this compound is administered intranasally (e.g., at 1 hour post-SAH induction) to facilitate direct brain delivery.
-
Outcome Measures: Neurological function is assessed using scoring systems (e.g., modified Garcia score, beam balance test). At 24-72 hours post-SAH, brains are harvested for analysis of brain edema, neuronal apoptosis (TUNEL staining), oxidative stress markers (4-HNE), and protein expression via Western blot (TGR5, cAMP, p-PKCε, ALDH2, Bcl-2, Bax).
-
In Vitro Cell-Based Assays
-
TGR5 Activation and cAMP Measurement:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently transfected with a TGR5 expression vector.
-
Protocol: Cells are stimulated with varying concentrations of this compound. After a short incubation period (e.g., 30 minutes), cells are lysed, and intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) or similar detection kit. The EC50 value, the concentration at which this compound elicits a half-maximal response, is then calculated. This compound has a reported EC50 of approximately 0.82 μM.
-
-
GLP-1 Secretion Assay:
-
Cell Line: The human enteroendocrine NCI-H716 or murine STC-1 cell lines are commonly used as they endogenously express TGR5 and secrete GLP-1.
-
Protocol: Cells are cultured to confluence. Prior to the experiment, the medium is replaced with a serum-free medium. Cells are then treated with this compound for a specified time (e.g., 2 hours). The supernatant is collected, and the concentration of secreted GLP-1 is quantified using an ELISA kit.
-
-
Macrophage Inflammation Assay:
-
Cell Culture: Primary bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are used.
-
Protocol: Macrophages are pre-treated with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS). After 6-24 hours, the cell culture supernatant is collected to measure cytokine levels (TNF-α, IL-6) by ELISA. Cell lysates can be used for qPCR to analyze the mRNA expression of inflammatory genes or for Western blot to assess signaling pathways (e.g., NF-κB activation by measuring p-p65).
-
Conclusion and Future Directions
This compound, as a selective TGR5 agonist, demonstrates remarkable therapeutic potential across a wide range of preclinical disease models. Its ability to improve metabolic homeostasis, resolve inflammation, and provide neuro- and reno-protection underscores the importance of the TGR5 signaling pathway as a drug target. The primary mechanisms of action, involving GLP-1 secretion and cAMP-mediated anti-inflammatory and metabolic effects, are well-supported by extensive research.
While the preclinical data are compelling, the translation of these findings to clinical settings is the necessary next step. A key challenge for systemic TGR5 agonists is the potential for side effects, such as altered gallbladder filling, which has been observed in some animal studies. Future research will likely focus on developing tissue-specific or gut-restricted TGR5 agonists to maximize therapeutic benefits while minimizing off-target effects. Nevertheless, this compound remains a pivotal tool compound for exploring TGR5 biology and represents a promising lead for the development of novel therapeutics for metabolic, inflammatory, and neurodegenerative diseases.
References
- 1. Discovery of 6alpha-ethyl-23(S)-methylcholic acid (S-EMCA, this compound) as a potent and selective agonist for the TGR5 receptor, a novel target for diabesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C27H46O5 | CID 45483949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
The TGR5 Agonist INT-777: A Comprehensive Technical Guide to its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
INT-777, a potent and selective agonist of the G protein-coupled bile acid receptor TGR5 (also known as GPBAR1), has emerged as a significant modulator of inflammatory responses. Its activation of TGR5 initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and enhance anti-inflammatory and cytoprotective mechanisms. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction to this compound and TGR5
This compound is a semi-synthetic derivative of cholic acid designed to specifically activate TGR5, a receptor expressed in various cell types, including immune cells such as macrophages and microglia.[1][2] The activation of TGR5 by this compound has been shown to be a promising therapeutic strategy for a range of inflammatory and metabolic diseases.[3][4] This document will explore the core anti-inflammatory signaling pathways modulated by this compound.
Core Anti-Inflammatory Signaling Pathways of this compound
The anti-inflammatory effects of this compound are primarily mediated through three interconnected signaling pathways upon its binding to TGR5.
cAMP/PKA-Mediated Inhibition of NF-κB
Activation of TGR5 by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets.[5] In the context of inflammation, PKA activation interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master regulator of pro-inflammatory gene expression.[6] PKA activation has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][8]
References
- 1. TGR5 Agonist this compound Alleviates Inflammatory Neurodegeneration in Parkinson's Disease Mouse Model by Modulating Mitochondrial Dynamics in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cAMP/PKA Signaling Pathway Induces Apoptosis by Inhibited NF-κB in Aluminum Chloride-Treated Lymphocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGR5 agonist this compound mitigates inflammatory response in human endometriotic stromal cells: A therapeutic implication for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
INT-777: A Technical Guide to TGR5 Agonist Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
INT-777, a semi-synthetic bile acid derivative, has emerged as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth analysis of the selectivity and potency of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of TGR5-targeted therapeutics.
Introduction
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that mediates the signaling of bile acids, leading to the activation of downstream pathways involved in energy homeostasis, glucose metabolism, and inflammation.[1][2] The discovery of selective TGR5 agonists like this compound has opened new avenues for therapeutic intervention in a range of disorders, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[3][4] Understanding the precise potency and selectivity of such compounds is paramount for their preclinical and clinical development.
TGR5 Signaling Pathway
Upon agonist binding, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors modulate a variety of cellular processes, including gene transcription and metabolic regulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
INT-777: A TGR5 Agonist for Non-Alcoholic Fatty Liver Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by hepatic steatosis, inflammation, and potential progression to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including NAFLD. INT-777, a potent and selective TGR5 agonist, has demonstrated significant potential in preclinical NAFLD research by modulating key pathological pathways. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound in the context of NAFLD research.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects primarily through the activation of TGR5. As a semi-synthetic bile acid derivative, this compound is a potent TGR5 agonist with an EC50 of approximately 0.82 μM.[1] TGR5 activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit of G proteins, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various beneficial metabolic effects.[3][4]
One of the key downstream effects of TGR5 activation by this compound is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. GLP-1 is an incretin (B1656795) hormone that improves glucose tolerance, enhances insulin (B600854) sensitivity, and has been shown to have protective effects on the liver. Additionally, TGR5 signaling in Kupffer cells, the resident macrophages of the liver, can reduce the expression of pro-inflammatory cytokines, thereby mitigating hepatic inflammation.
Quantitative Data from Preclinical Studies
The efficacy of this compound in ameliorating NAFLD has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Hepatic Parameters in NAFLD Mouse Models
| Parameter | Animal Model | Treatment Details | Results | Reference(s) |
| Liver Weight | foz/foz mice on HFD | 12 weeks | Significantly reduced | |
| Hepatic Steatosis | foz/foz mice on HFD | 12 weeks | Significantly reduced (histological assessment) | |
| Liver Triglyceride Content | Ovariectomized mice on HFD | 4 weeks | Normalized to control levels | |
| Liver Cholesterol Content | Ovariectomized mice on HFD | 4 weeks | Normalized to control levels | |
| NAFLD Activity Score (NAS) | foz/foz mice on HFD | 12 weeks | Reduced |
Table 2: Effects of this compound on Serum Biomarkers and Gene Expression in NAFLD Mouse Models
| Parameter | Animal Model | Treatment Details | Results | Reference(s) |
| Serum ALT | Mdr2-/- mice | 4 weeks | Increased | |
| Serum AST | HFD-fed mice | Not specified | Decreased | |
| Plasma Free Fatty Acids | HFD-fed mice | Not specified | Decreased | |
| Hepatic Tnfα expression | foz/foz mice on HFD | 12 weeks | Reduced | |
| Hepatic Mcp1 expression | foz/foz mice on HFD | 12 weeks | Reduced | |
| Hepatic Cpt1 expression | Ovariectomized mice on HFD | 4 weeks | Significant change | |
| Hepatic Acox1 expression | Ovariectomized mice on HFD | 4 weeks | Significant change |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments involving this compound in NAFLD studies.
In Vivo NAFLD Mouse Model and this compound Administration
A common approach to induce NAFLD in mice is through a high-fat diet (HFD).
-
Animal Model: Male C57BL/6J mice, 8 weeks of age, are typically used.
-
Diet-Induced NAFLD: Mice are fed an HFD (e.g., 60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
This compound Administration: this compound is dissolved in a vehicle such as 0.5% carboxymethyl cellulose. It is administered daily via oral gavage at a dosage of 30 mg/kg body weight for the final 4-8 weeks of the study period.
-
Control Groups: A control group receiving a standard chow diet and a vehicle-treated HFD group are essential for comparison.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
Histological Assessment of Hepatic Steatosis
-
Tissue Preparation: A portion of the collected liver is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: 5 µm sections are stained with H&E to visualize liver morphology, inflammation, and hepatocyte ballooning.
-
Oil Red O Staining: For the detection of neutral lipids, frozen liver sections are stained with Oil Red O.
-
-
Quantification:
-
NAFLD Activity Score (NAS): H&E stained slides are scored by a pathologist based on the NASH Clinical Research Network scoring system, which evaluates steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).
-
Image Analysis: For Oil Red O stained sections, digital image analysis software can be used to quantify the percentage of the lipid-positive area.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression of target genes (e.g., Tnfα, Mcp1, Cpt1, Acox1) is quantified using a real-time PCR system with SYBR Green-based detection.
-
Normalization: Gene expression levels are normalized to a stable housekeeping gene, such as Actb (β-actin), and the relative fold change is calculated using the 2-ΔΔCt method.
In Vitro TGR5 Activation Assay
-
Cell Culture: HEK293 cells are transiently transfected with a TGR5 expression vector and a cAMP-responsive element (CRE)-luciferase reporter construct.
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 6 hours).
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated to determine the dose-dependent activation of TGR5. The EC50 value, the concentration at which 50% of the maximal response is achieved, is then determined.
Logical Framework of this compound's Therapeutic Effects in NAFLD
The multifaceted actions of this compound converge to produce a beneficial impact on the NAFLD liver. The logical relationship of these effects is depicted below.
Conclusion
This compound, as a selective TGR5 agonist, presents a compelling therapeutic strategy for NAFLD. Its ability to improve hepatic steatosis, reduce inflammation, and enhance insulin sensitivity through the TGR5-cAMP-PKA signaling axis and subsequent GLP-1 secretion underscores its potential. The data and protocols outlined in this guide provide a foundational resource for researchers and drug development professionals investigating the role of TGR5 agonism in mitigating non-alcoholic fatty liver disease. Further research, including clinical trials, will be crucial in translating these promising preclinical findings into effective therapies for patients with NAFLD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Foundational Studies on INT-777 and Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INT-777, a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), has emerged as a significant investigational compound in the field of metabolic diseases. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, with a specific focus on its role in regulating glucose metabolism. Summarized herein are the key quantitative findings from pivotal studies, detailed experimental protocols for in vivo and in vitro assays, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand the fundamental mechanism of action and therapeutic potential of this compound in the context of glucose homeostasis.
Introduction
TGR5, also known as Gpbar1, is a G protein-coupled receptor activated by bile acids. Its activation has been linked to beneficial effects on energy expenditure, inflammation, and glucose metabolism. This compound (6α-ethyl-23(S)-methylcholic acid) was developed as a semi-synthetic, selective TGR5 agonist to explore the therapeutic potential of this pathway.[1] Preclinical studies have demonstrated that this compound improves glucose tolerance, enhances insulin (B600854) sensitivity, and stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone.[2][3] This guide synthesizes the core findings and methodologies from these foundational studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on various metabolic parameters.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | This compound EC50 | Reference |
| TGR5 Activation | CHO cells (human TGR5) | Luciferase Reporter | 0.82 μM | [4] |
| cAMP Production | NCI-H716 | cAMP Accumulation | 0.9 ± 0.5 μM | [5] |
| TGR5 Activation | HEK293T (human TGR5) | cAMP Accumulation | ~0.68 μM | [5] |
Table 2: Effects of this compound on Glucose Metabolism in Diet-Induced Obese (DIO) Mice
| Parameter | Mouse Model | This compound Dose | Duration | Observation | Reference |
| Glucose Tolerance | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Robustly improved glucose tolerance | [2] |
| Insulin Secretion | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Improved glucose-stimulated insulin secretion | [2] |
| Hepatic Glucose Production | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Normalized to control levels | [2] |
| Insulin Resistance (Liver) | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Reduced insulin resistance | [2] |
| Insulin Resistance (Muscle) | C57BL/6J DIO | 30 mg/kg/day (in diet) | 14 weeks | Reduced insulin resistance | [2] |
| Hepatic Steatosis | C57BL/6J DIO | 30 mg/kg/day (in diet) | Not Specified | Reduced hepatic steatosis | [2] |
Table 3: Effects of this compound on GLP-1 Secretion
| Model | This compound Concentration | Observation | Reference |
| Enteroendocrine L-cells (in vivo) | 30 mg/kg/day (in diet) | Promotes GLP-1 secretion | [2] |
| Enteroendocrine NCI-H716 cells | Not Specified | Up-regulates TGR5-dependent GLP-1 secretion | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational studies of this compound.
In Vivo Experiments
-
Animals: Male C57BL/6J mice are typically used. For diet-induced obesity models, mice are fed a high-fat diet (HFD) for a specified period (e.g., 14 weeks) prior to the test.[2]
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[6][7]
-
Procedure:
-
A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.[6]
-
A 20% glucose solution is administered via intraperitoneal (IP) injection at a dose of 2 g/kg of body mass. The volume of injection is calculated as 10 µl per gram of body weight.[6][7]
-
Blood glucose levels are subsequently measured at specific time points, typically 15, 30, 60, and 120 minutes after the glucose injection.[6]
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Animals: Similar to IPGTT, mouse models relevant to the study (e.g., C57BL/6J on HFD) are used.
-
Fasting: Mice are fasted for a shorter duration, typically 4-6 hours, in the morning.[1][8]
-
Procedure:
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
-
Purpose: This is the gold-standard method for assessing insulin sensitivity in vivo.[9]
-
Animal Preparation: Mice are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.[10]
-
Procedure:
-
Mice are fasted overnight.[3]
-
A primed-continuous infusion of human insulin is administered through the jugular vein catheter.[3]
-
A variable infusion of 20% glucose is simultaneously administered to maintain euglycemia (basal blood glucose levels).[3]
-
Blood glucose is monitored every 10-20 minutes from the arterial catheter.[3]
-
To assess hepatic glucose production and tissue-specific glucose uptake, radiolabeled tracers such as [3-³H]glucose and 2-[¹⁴C]deoxyglucose can be infused.[10]
-
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[10]
In Vitro Experiments
-
Cell Lines: Human enteroendocrine NCI-H716 cells or primary murine intestinal cultures are commonly used.[5][11]
-
Procedure:
-
Cells are cultured in appropriate media and conditions. For NCI-H716 cells, plates are often coated with Matrigel.[5]
-
Cells are rinsed with an extracellular buffer (ECB).[11]
-
This compound or other test compounds are added to the cells in a serum-free medium, often containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[5][11]
-
After a specified incubation period (e.g., 60 minutes), the supernatant is collected.[5]
-
The concentration of secreted GLP-1 in the supernatant is measured using a commercially available ELISA kit.[11]
-
-
Purpose: To determine the activation of TGR5, which is a Gαs-coupled receptor that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
-
Cell Lines: HEK293T cells transiently transfected with a TGR5 expression vector, or cell lines endogenously expressing TGR5 like NCI-H716, are used.[5][12]
-
Procedure:
-
Cells are seeded in multi-well plates.[12]
-
After adherence (and transfection, if applicable), cells are stimulated with varying concentrations of this compound for a short period (e.g., 5-60 minutes).[5][12]
-
The intracellular cAMP levels are measured using a variety of commercially available kits, such as FRET-based assays or ELISA kits.[5][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's action on glucose metabolism.
Caption: this compound/TGR5 signaling pathway leading to GLP-1 and insulin secretion.
Caption: Experimental workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
Caption: Workflow for an in vitro GLP-1 secretion assay.
Conclusion
The foundational studies on this compound have robustly demonstrated its potential as a modulator of glucose metabolism through the selective activation of TGR5. The preclinical data consistently show improvements in glucose tolerance and insulin sensitivity, largely driven by the stimulation of GLP-1 secretion. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid framework for further research and development in this area. Future investigations may focus on the long-term efficacy and safety of TGR5 agonists, as well as their potential in combination therapies for type 2 diabetes and other metabolic disorders.
References
- 1. mmpc.org [mmpc.org]
- 2. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 4. researchgate.net [researchgate.net]
- 5. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin Tolerance Test in Mouse [protocols.io]
- 9. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Int-777 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration routes, and experimental protocols for the selective TGR5 agonist, Int-777, in various rat models. The information is compiled from peer-reviewed research to guide the design and execution of future studies.
Data Presentation: this compound Dosage and Administration in Rats
The following table summarizes the quantitative data on this compound administration from key rat studies. This allows for easy comparison of dosages and routes of administration across different experimental models.
| Study Focus | Rat Model | Administration Route | Dosage | Vehicle | Frequency/Duration | Reference |
| Subarachnoid Hemorrhage | Sprague Dawley | Intranasal | 10, 30, and 90 µg/kg (30 µg/kg found to be optimal) | 10% Dimethyl Sulfoxide (DMSO) | Single dose 1 hour post-SAH | [1] |
| Colonic Secretion (in vitro) | Not specified | Serosal (on stripped distal colon) | 3, 10, 30, 60, and 100 µM (significant effect from 10 µM) | Not specified | Applied once to Ussing chamber | [2][3] |
| Diabetic Retinopathy | Sprague-Dawley | Intravitreal Injection | 50 ng/µL (5 µL/eye) | Not specified | Every 3 weeks for 14 weeks | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Subarachnoid Hemorrhage (SAH) Model
This protocol describes the induction of SAH in rats and the subsequent administration of this compound to assess its neuroprotective effects.[1]
a. Animal Model:
-
Adult male Sprague-Dawley rats (280-320g) are used.
-
Animals are housed with a 12-hour light/dark cycle with free access to food and water.
b. SAH Induction (Endovascular Perforation Model):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a sharpened nylon suture through the ECA stump into the ICA until resistance is felt, indicating it has reached the anterior cerebral artery.
-
Advance the suture to perforate the artery, inducing SAH.
-
Withdraw the suture and close the incisions.
-
Sham-operated rats undergo the same procedure without arterial perforation.
c. This compound Administration (Intranasal):
-
One hour after SAH induction, anesthetize the rat.
-
Place the animal in a supine position.
-
Prepare a solution of this compound in 10% DMSO.
-
Administer a total volume of 30 µL of the this compound solution (at 10, 30, or 90 µg/kg) into the nares, alternating 10 µL per naris every 5 minutes.
-
The vehicle control group receives 10% DMSO only.
d. Outcome Assessments (24 hours post-SAH):
-
Neurobehavioral Tests: Modified Garcia score and beam balance test.
-
Histology: TUNEL staining for apoptosis, Fluoro-Jade C staining for degenerating neurons, and Nissl staining for neuronal survival.
-
Immunofluorescence: Staining for markers of oxidative stress (e.g., 8-OHdG) and specific cell types (e.g., NeuN for neurons).
-
Western Blot: Analysis of protein levels of TGR5, Bcl-2, Bax, and components of the cAMP/PKCε/ALDH2 pathway in brain tissue homogenates.
Colonic Secretion Measurement (Ussing Chamber)
This in vitro protocol is used to assess the effect of this compound on epithelial ion transport in the rat colon.[2][3][5]
a. Tissue Preparation:
-
Euthanize a male rat and excise the distal colon.
-
Open the colon along the mesenteric border and rinse with Krebs solution.
-
Strip off the seromuscular layer to obtain a mucosal-submucosal preparation.
b. Ussing Chamber Assay:
-
Mount the colonic tissue preparation in an Ussing chamber, separating the mucosal and serosal sides.
-
Bathe both sides with Krebs solution, maintain at 37°C, and bubble with 95% O2/5% CO2.
-
Measure the short-circuit current (Isc), an indicator of net ion transport, using a voltage clamp.
-
After a baseline stabilization period, add this compound (at concentrations from 3 µM to 100 µM) to the serosal side of the chamber.
-
Record the change in Isc over time. A decrease in Isc indicates an anti-secretory effect.
Diabetic Retinopathy Model
This protocol outlines the induction of diabetes in rats and the long-term intravitreal administration of this compound to evaluate its effects on the retina.[4]
a. Animal Model and Diabetes Induction:
-
Use Sprague-Dawley rats.
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 60 mg/kg.
-
Confirm diabetes by measuring blood glucose levels.
b. This compound Administration (Intravitreal):
-
One week after the onset of diabetes, begin this compound treatment.
-
Administer a 5 µL intravitreal injection of this compound solution (50 ng/µL) into one eye.
-
Repeat the injection every 3 weeks for a total of 14 weeks.
c. Outcome Assessments:
-
Western Blot: Analyze the expression of TGR5 and RhoA/ROCK signaling pathway proteins in retinal tissue.
-
Immunofluorescence: Visualize the localization and expression of TGR5 in retinal sections.
-
Quantitative RT-PCR: Measure the mRNA levels of TGR5 in the retina.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway in a rat model of subarachnoid hemorrhage.
Caption: Experimental workflow for Ussing chamber analysis of colonic secretion.
Caption: General TGR5 signaling cascade initiated by this compound.
References
- 1. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of epithelial secretion in male rat distal colonic mucosa by bile acid receptor TGR5 agonist, this compound: role of submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of epithelial secretion in male rat distal colonic mucosa by bile acid receptor TGR5 agonist, this compound: role of submucosal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of TGR5 Activation by INT-777
Audience: Researchers, scientists, and drug development professionals.
Introduction: Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][2][3][4] Activation of TGR5 by agonists can trigger various downstream signaling pathways, making it an attractive therapeutic target for metabolic and inflammatory diseases.[5] INT-777 is a potent, specific, and semi-synthetic TGR5 agonist that has been shown to elicit anti-inflammatory, anti-apoptotic, and neuroprotective effects through TGR5 activation. Western blot analysis is a fundamental technique used to detect and quantify changes in protein expression and post-translational modifications, providing a reliable method to confirm the activation of TGR5 and characterize its downstream signaling events upon treatment with this compound.
TGR5 Signaling Pathways Activated by this compound
Upon binding of the agonist this compound, TGR5 activates the Gαs subunit of its associated G protein. This stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. The increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors, in turn, modulate a variety of signaling cascades.
Key pathways influenced by this compound-mediated TGR5 activation include:
-
Anti-apoptosis: Upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins like Bax.
-
Anti-inflammatory Response: Suppression of the NF-κB and c-Jun N-terminal kinase (JNK) signaling pathways, which reduces the production of pro-inflammatory cytokines.
-
Oxidative Stress Regulation: Increased expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Aldehyde Dehydrogenase 2 (ALDH2), and decreased levels of oxidative stress markers like 4-hydroxynonenal (B163490) (4-HNE).
-
Cell Proliferation and Survival: Activation of the AKT-mTOR signaling pathway.
Data Presentation: Effect of this compound on TGR5 Downstream Targets
Western blot analysis allows for the quantification of changes in protein levels following TGR5 activation. The table below summarizes typical results observed after treating cells or tissues with this compound compared to a vehicle control.
| Target Protein | Cellular Process | Expected Change with this compound | Reference |
| TGR5 | Receptor Expression | Increase | |
| p-JNK | Inflammation | Decrease | |
| Nuclear p65 | NF-κB Pathway | Decrease | |
| HO-1 | Antioxidant Response | Increase | |
| 4-HNE | Oxidative Stress | Decrease | |
| Bcl-2 | Apoptosis | Increase | |
| Bax | Apoptosis | Decrease | |
| Cleaved Caspase-3 | Apoptosis | Decrease | |
| C/EBPβ (LIP isoform) | Macrophage Function | Increase |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess TGR5 activation by this compound.
Experimental Workflow
The overall process involves treating the biological sample, preparing a protein lysate, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect target proteins.
I. Materials and Reagents
-
Lysis Buffer: RIPA buffer or NP-40 buffer. Add protease and phosphatase inhibitor cocktails immediately before use.
-
Sample Buffer: 2x or 4x Laemmli sample buffer.
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies: See table below.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Protein Assay Reagent: BCA Protein Assay Kit.
II. Recommended Primary Antibodies
| Target Protein | Host/Type | Recommended Dilution (WB) | Example Supplier (Cat. No.) |
| TGR5 (GPBAR1) | Rabbit Polyclonal | 1-2 µg/mL | Thermo Fisher (PA5-23182), Novus Biologicals (NBP2-23669) |
| Phospho-JNK | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| NF-κB p65 | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| HO-1 | Rabbit mAb | 1:1000 | Cell Signaling Technology |
| Bcl-2 | Mouse mAb | 1:1000 | Santa Cruz Biotechnology |
| Bax | Rabbit pAb | 1:1000 | Cell Signaling Technology |
| GAPDH / β-Actin | Mouse/Rabbit mAb | 1:1000 - 1:5000 | Various |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
III. Protocol: Step-by-Step
1. Cell Culture and Treatment: a. Culture cells to the desired confluency (typically 70-80%). b. Treat cells with this compound at the desired concentration (e.g., 1-30 µM) or vehicle (e.g., DMSO) for the specified time.
2. Lysate Preparation (Adherent Cells): a. Place the culture dish on ice and wash cells once with ice-cold PBS. b. Aspirate PBS and add ice-cold lysis buffer (e.g., 500 µL for a 10 cm plate). c. Scrape the cells off the plate and transfer the cell suspension to a microcentrifuge tube. d. Agitate for 30 minutes at 4°C. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification: a. Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. This ensures equal loading of total protein for each sample.
4. Sample Preparation for SDS-PAGE: a. Based on the protein concentration, calculate the volume needed for 20-40 µg of total protein per lane. b. Add an equal volume of 2x Laemmli sample buffer to the lysate. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins. d. Briefly centrifuge the samples before loading.
5. SDS-PAGE and Electrotransfer: a. Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. This prevents non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in Blocking Buffer as recommended) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Data Analysis: a. Prepare the ECL detection reagent according to the manufacturer's protocol and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Quantify the band intensity using densitometry software (e.g., ImageJ). d. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-Actin) to correct for loading differences. e. Compare the normalized intensity of proteins from this compound-treated samples to the vehicle-treated controls to determine the relative change in protein expression.
References
- 1. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of TGR5 exacerbates immune-mediated cholestatic hepatic injury by stabilizing the β-catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Administration of INT-777 for CNS Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
INT-777, a potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5), has emerged as a promising therapeutic candidate for a range of central nervous system (CNS) disorders. TGR5 activation has been shown to exert neuroprotective and anti-inflammatory effects, making it an attractive target for diseases such as Parkinson's, Alzheimer's, and ischemic brain injury.[1] Intranasal administration offers a non-invasive and direct route for delivering therapeutics to the brain, bypassing the blood-brain barrier (BBB) and potentially enhancing efficacy while reducing systemic side effects.[2][3][4] These application notes provide detailed protocols for the intranasal administration of this compound in preclinical CNS studies, along with methodologies for assessing its downstream effects.
Mechanism of Action: TGR5 Signaling in the CNS
This compound is a semi-synthetic bile acid derivative that specifically binds to and activates TGR5, a G protein-coupled receptor expressed on various cell types in the CNS, including neurons and microglia.[1] Upon activation by this compound, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP can trigger multiple downstream signaling cascades, including the protein kinase A (PKA) and exchange protein activated by cAMP (Epac) pathways. These pathways are implicated in promoting neuronal survival, reducing neuroinflammation, and improving synaptic function.
TGR5 Signaling Pathway
Caption: TGR5 signaling pathway activated by this compound.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of TGR5 agonism in the CNS. Note that the administration routes may vary, and this should be considered when interpreting the data.
Table 1: Effects of this compound on Markers of Apoptosis in the CNS
| Parameter | Animal Model | Treatment Group | Administration Route | Change vs. Control | Reference |
| TUNEL-positive cells | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↓ Significant decrease | |
| Cleaved Caspase-3 | Subarachnoid hemorrhage (rats) | This compound (30 µg/kg) | Intranasal | ↓ Significant decrease | |
| Bcl-2/Bax ratio | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↑ Significant increase |
Table 2: Effects of this compound on Markers of Neuroinflammation in the CNS
| Parameter | Animal Model | Treatment Group | Administration Route | Change vs. Control | Reference |
| Iba1-positive microglia | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↓ Significant decrease | |
| TNF-α levels | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↓ Significant decrease | |
| IL-1β levels | LPS-induced neuroinflammation (mice) | This compound (3.0 µ g/mouse ) | Intracerebroventricular | ↓ Significant decrease |
Experimental Protocols
Experimental Workflow for Intranasal this compound CNS Studies
Caption: General experimental workflow for CNS studies.
Protocol 1: Formulation and Intranasal Administration of this compound in Rodents
1.1. Materials:
-
This compound (powder)
-
Vehicle: Sterile saline (0.9% NaCl) or a submicron emulsion for enhanced solubility and absorption.
-
Micropipette and sterile tips
-
Anesthesia (e.g., isoflurane) if required, though awake administration is possible with proper acclimation.
1.2. Formulation of this compound Solution:
-
Prepare the desired concentration of this compound in the chosen vehicle. A dosage of 30 µg/kg has been shown to be effective in rats.
-
For a 250g rat receiving a 30 µg/kg dose, the total dose is 7.5 µg.
-
If administering a volume of 20 µl, the concentration of the solution should be 0.375 µg/µl.
-
Ensure this compound is fully dissolved. Sonication may be used to aid dissolution.
-
Prepare fresh on the day of the experiment.
1.3. Intranasal Administration Procedure (Adapted for Mice/Rats):
-
Animal Handling: For awake administration, acclimate the animals to handling for several days prior to the experiment to minimize stress.
-
Positioning: Hold the animal in a supine position with its head tilted back slightly.
-
Dosing:
-
Using a micropipette, administer a small volume (e.g., 10 µl per nostril for rats, 2-3 µl per nostril for mice) of the this compound solution into one nostril.
-
Allow a brief pause (e.g., 1-2 minutes) for the solution to be absorbed before administering to the other nostril.
-
Administering in small, repeated doses can improve delivery to the olfactory region and reduce drainage to the lungs and stomach.
-
-
Post-Administration: Keep the animal in the supine position for a short period (e.g., 1-2 minutes) to allow for optimal absorption before returning it to its cage.
Protocol 2: Brain Tissue Harvesting and Preparation
2.1. Materials:
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical scissors and forceps
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Homogenizer (e.g., Dounce or mechanical)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
2.2. Procedure:
-
At the designated time point post-intranasal administration, deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Decapitate the animal and carefully dissect the brain.
-
Isolate specific brain regions of interest (e.g., olfactory bulb, hippocampus, cortex, striatum) on an ice-cold surface.
-
Snap-freeze the tissue samples in liquid nitrogen and store at -80°C for later analysis.
-
For protein analysis, homogenize the frozen tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a suitable assay (e.g., BCA assay).
Protocol 3: Quantification of Apoptosis
3.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:
-
This method detects DNA fragmentation, a hallmark of apoptosis.
-
Use a commercially available TUNEL assay kit and follow the manufacturer's instructions for staining paraffin-embedded or frozen brain sections.
-
Apoptotic cells will be labeled (e.g., with a fluorescent tag) and can be visualized and quantified using microscopy.
3.2. Caspase-3 Activity Assay:
-
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit.
-
The assay measures the cleavage of a specific substrate by active caspase-3 in the brain protein lysate.
-
The resulting signal is proportional to the caspase-3 activity.
3.3. Western Blot for Bcl-2 and Bax:
-
Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. The ratio of Bcl-2 to Bax is a critical determinant of cell fate.
-
Separate brain protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Bcl-2 and Bax, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the Bcl-2/Bax ratio.
Concluding Remarks
The intranasal administration of this compound represents a promising strategy for the treatment of CNS disorders. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this TGR5 agonist. It is important to note that while these protocols are based on established methodologies, optimization may be required for specific experimental conditions and animal models. Further research, particularly in the area of pharmacokinetic profiling of intranasally delivered this compound, will be crucial for its clinical translation.
References
- 1. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Int-777 Treatment in a Diet-Induced Obesity Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and its associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The G-protein coupled bile acid receptor 5 (TGR5) has emerged as a promising therapeutic target for these conditions. INT-777, a potent and selective TGR5 agonist, has demonstrated beneficial effects on metabolism in various preclinical models. This document provides detailed application notes and protocols for investigating the effects of this compound in a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant model for studying obesity and metabolic disease.
Diet-Induced Obesity (DIO) Mouse Model Protocol
This protocol outlines the induction of obesity in mice through a high-fat diet (HFD), a foundational step for evaluating the efficacy of this compound.
Animal Model
-
Species and Strain: Mus musculus, C57BL/6J is a commonly used inbred strain susceptible to diet-induced obesity.[1]
-
Age and Sex: Male mice, 6-8 weeks of age at the start of the diet regimen.
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
Diet Composition
A high-fat diet is critical for inducing the desired obese and insulin-resistant phenotype.
| Diet Component | Control Diet (10% kcal from fat) | High-Fat Diet (60% kcal from fat) |
| Source | Research Diets, Inc. D12450B | Research Diets, Inc. D12492 |
| Protein (% kcal) | 20 | 20 |
| Carbohydrate (% kcal) | 70 | 20 |
| Fat (% kcal) | 10 | 60 |
Experimental Workflow for Diet-Induced Obesity
Caption: Experimental workflow for inducing obesity in mice.
This compound Treatment Protocol
Once the DIO phenotype is established, this compound treatment can be initiated.
This compound Preparation and Administration
-
Dosage: A typical effective dose of this compound is 30 mg/kg of body weight per day.
-
Preparation: this compound can be formulated into the high-fat diet for oral administration. This ensures consistent drug delivery and minimizes handling stress on the animals. The appropriate amount of this compound should be thoroughly mixed with the powdered high-fat diet to achieve the target dosage based on the average daily food intake of the mice.
-
Treatment Duration: A treatment period of 4-8 weeks is generally sufficient to observe significant metabolic improvements.
Experimental Groups
| Group | Diet | Treatment |
| 1. Lean Control | Control Diet | Vehicle (Control Diet) |
| 2. DIO Control | High-Fat Diet | Vehicle (High-Fat Diet) |
| 3. DIO + this compound | High-Fat Diet | This compound (30 mg/kg/day) mixed in High-Fat Diet |
Key Experiments and Methodologies
A battery of tests should be performed to comprehensively evaluate the effects of this compound.
Metabolic Phenotyping
3.1.1. Body Weight and Food Intake
-
Protocol: Measure body weight and the amount of food consumed weekly for each mouse.
-
Expected Outcome: this compound treatment is expected to attenuate HFD-induced body weight gain.[2] Food intake may or may not be significantly altered.[2]
3.1.2. Glucose Tolerance Test (GTT)
-
Protocol:
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Expected Outcome: this compound is expected to improve glucose tolerance in DIO mice, as indicated by a lower and faster return to baseline glucose levels.
3.1.3. Insulin (B600854) Tolerance Test (ITT)
-
Protocol:
-
Fast mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Expected Outcome: this compound is expected to enhance insulin sensitivity, demonstrated by a more profound and sustained decrease in blood glucose levels.
Liver Histology and Analysis
3.2.1. Assessment of Hepatic Steatosis
-
Protocol:
-
At the end of the treatment period, euthanize mice and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed the tissue in paraffin (B1166041) and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize lipid droplets and overall liver morphology.
-
Stain frozen liver sections with Oil Red O to specifically visualize neutral lipids.
-
-
Expected Outcome: this compound treatment is anticipated to reduce the accumulation of lipid droplets in the liver, thereby ameliorating hepatic steatosis.[2]
3.2.2. Liver Triglyceride Content
-
Protocol:
-
Homogenize a pre-weighed portion of the frozen liver tissue.
-
Extract lipids using a suitable solvent mixture (e.g., chloroform:methanol).
-
Quantify the triglyceride content using a commercially available colorimetric assay kit.
-
-
Expected Outcome: A significant reduction in liver triglyceride levels is expected in the this compound treated group compared to the DIO control group.[2]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from this compound treatment in a DIO mouse model based on published literature.
Table 1: Effects of this compound on Body Weight and Food Intake
| Parameter | Lean Control | DIO Control | DIO + this compound |
| Final Body Weight (g) | ~ 30 g | ~ 45-50 g | Reduced gain |
| Body Weight Gain (g) | ~ 5 g | ~ 20-25 g | Attenuated |
| Daily Food Intake (g) | ~ 3-4 g | ~ 2-3 g | No significant change |
Table 2: Effects of this compound on Glucose Homeostasis
| Parameter | Lean Control | DIO Control | DIO + this compound |
| Fasting Blood Glucose (mg/dL) | ~ 100-120 | ~ 140-160 | Normalized |
| GTT Area Under the Curve (AUC) | Normal | Elevated | Reduced |
| ITT Glucose Nadir (% of baseline) | ~ 40-50% | ~ 70-80% | Lowered |
Table 3: Effects of this compound on Liver Parameters
| Parameter | Lean Control | DIO Control | DIO + this compound |
| Liver Weight (g) | ~ 1.0-1.2 g | ~ 1.5-2.0 g | Reduced |
| Liver Triglyceride (mg/g tissue) | Low | High | Reduced |
| Hepatic Steatosis Score (H&E) | 0 | 2-3 | 0-1 |
Signaling Pathways of this compound
This compound exerts its metabolic benefits primarily through the activation of TGR5. The binding of this compound to TGR5 initiates a cascade of intracellular signaling events.
Caption: TGR5 signaling pathway activated by this compound.
Activation of TGR5 by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling molecules mediate the diverse metabolic benefits of this compound, including:
-
Increased Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal L-cells, PKA activation promotes the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin secretion and promotes satiety.
-
Enhanced Energy Expenditure: In brown adipose tissue and muscle, PKA can lead to increased expression of genes involved in thermogenesis and energy metabolism.
-
Anti-inflammatory Effects: PKA activation can inhibit the pro-inflammatory NF-κB signaling pathway in macrophages.
-
Improved Insulin Secretion: In pancreatic β-cells, both PKA and Epac contribute to enhanced glucose-stimulated insulin secretion.
Conclusion
The TGR5 agonist this compound holds considerable promise as a therapeutic agent for obesity and related metabolic diseases. The protocols and application notes provided here offer a comprehensive framework for researchers to effectively utilize the diet-induced obesity mouse model to investigate the preclinical efficacy and mechanisms of action of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel treatments for metabolic disorders.
References
- 1. High-fat diet induced obesity promotes inflammation, oxidative stress, and hepatotoxicity in female FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid receptor agonists INT747 and INT777 decrease oestrogen deficiency-related postmenopausal obesity and hepatic steatosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing INT-777 in Primary Cell Culture vs. Cell Lines
Introduction
INT-777 is a potent and selective semisynthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as Gpbar1.[1][2] TGR5 is a bile acid receptor that plays a crucial role in regulating energy homeostasis, glucose metabolism, inflammation, and cellular proliferation.[2][3][4] Upon activation by agonists like this compound, TGR5 couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), triggering a cascade of cellular responses.
These application notes provide a comparative guide for researchers using this compound in two common in vitro models: primary cell cultures and established cell lines. The choice of cell model is critical and can significantly influence experimental outcomes due to inherent differences in physiological relevance, genetic stability, and expression of key signaling components.
Key Considerations: Primary Cells vs. Cell Lines
The decision to use primary cells or cell lines depends on the specific research question, available resources, and desired level of physiological relevance.
-
Primary Cells:
-
Advantages: They are isolated directly from tissues and are more representative of the in vivo state, retaining their original physiological and biochemical properties. This is crucial for studying complex cellular responses like inflammation and metabolism. For example, primary human hepatocytes are the preferred model for biotransformation studies as they more accurately reflect enzyme expression in the human liver.
-
Disadvantages: Primary cells have a finite lifespan, are more challenging to culture and transfect, and can exhibit significant donor-to-donor variability. Their isolation can be technically demanding and subject to ethical considerations.
-
-
Cell Lines:
-
Advantages: They are immortalized, providing a consistent and unlimited supply of cells. They are generally easier to culture, transfect, and maintain, leading to more reproducible results. Cell lines like HEK293 are often used for receptor transactivation assays due to their robust growth and transfection efficiency.
-
Disadvantages: Due to continuous passaging and genetic alterations, cell lines may not fully represent the functional characteristics of their tissue of origin. For instance, the hepatoma cell line HepG2 exhibits significantly different and lower expression levels of key metabolic enzymes compared to primary hepatocytes. This can lead to non-physiological responses or a lack of response to certain stimuli.
-
Caption: Comparison of primary cells and cell lines.
This compound Mechanism of Action & Signaling Pathways
This compound's primary mechanism is the activation of TGR5, leading to downstream signaling cascades.
Canonical TGR5-cAMP Signaling Pathway
The binding of this compound to TGR5 induces a conformational change, activating the associated Gαs protein. This stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The resulting increase in intracellular cAMP activates two main downstream effectors: PKA and Epac, which modulate cellular processes like metabolism, proliferation, and survival.
Caption: Canonical TGR5 signaling pathway activated by this compound.
Anti-Inflammatory Signaling
A key function of TGR5 activation is the suppression of inflammatory responses. In immune cells like macrophages, this compound-mediated cAMP production inhibits the pro-inflammatory NF-κB pathway. This can occur through PKA-dependent mechanisms that prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory cytokines like TNF-α and IL-6.
Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
Application Data
The effective concentration of this compound varies depending on the cell type and the specific endpoint being measured. Primary cells may exhibit a more sensitive response compared to overexpressing cell lines.
Table 1: Effective Concentrations and Effects of this compound in Various Cell Models
| Cell Type | Model Type | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Primary Kupffer Cells | Primary | 3 µM | 24 hours | Decreased ROS, suppressed iNOS2, reduced TNF-α & IL-6 secretion. | |
| Primary Macrophages | Primary | 3 µM | 1 hour | Increased cAMP levels. | |
| Human Endometriotic Stromal Cells | Primary | 1 - 10 µM | 24 hours | Reduced inflammatory cytokine production (IL-6, IL-8, MCP-1). | |
| Rat Cardiac Fibroblasts | Primary | 1 - 10 µM | N/A | Reduced αSMA and Collagen I expression. | |
| NCI-H716 | Human Cell Line | EC50: ~0.7-0.9 µM | N/A | Increased intracellular cAMP. | |
| RAW264.7 | Murine Cell Line | 1 - 10 µM | 6 hours | Attenuated LPS-induced increase in TNF-α, MCP-1, IL-6 mRNA. | |
| HEK293T (TGR5-transfected) | Human Cell Line | EC50: ~0.82 µM | N/A | TGR5-dependent cAMP production and CRE-Luciferase activation. | |
| STC-1 | Murine Cell Line | EC50: >100 µM | N/A | Very low potency for cAMP production. |
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions for their specific cell model and experimental setup.
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells (primary or cell line) at a predetermined density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.
-
Preparation of this compound Stock: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution in serum-free media to create working concentrations. Ensure the final solvent concentration in the culture media is consistent across all conditions (including vehicle control) and is non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the endpoint being measured.
-
Harvesting: After incubation, harvest the cells or supernatant for downstream analysis (e.g., cAMP assay, qPCR, ELISA, Western Blot).
Protocol: cAMP Measurement Assay
This protocol measures the direct activation of the TGR5-Gαs pathway.
-
Cell Treatment: Seed cells in a 96-well plate. After adherence, replace the medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Stimulation: Add this compound at various concentrations to the wells and incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement using a competitive immunoassay kit (e.g., TR-FRET, ELISA-based).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol: NF-κB Activation by Western Blot
This protocol assesses the anti-inflammatory effect of this compound.
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Inflammatory Stimulus: Add an inflammatory agent like Lipopolysaccharide (LPS, 100 ng/mL) or TNF-α (10 ng/mL) and incubate for 30-60 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound.
Caption: General workflow for studying this compound in vitro.
Conclusion
This compound is a valuable tool for investigating TGR5 signaling in vitro. The choice between primary cells and established cell lines is a critical step that dictates the physiological relevance and reproducibility of the findings. While cell lines offer convenience and consistency for initial screenings and mechanistic studies, primary cells are indispensable for validating findings in a more biologically relevant context, particularly for studies related to metabolism and immunology. Researchers should carefully consider the advantages and limitations of each model system and validate their results accordingly. The protocols and data provided herein serve as a comprehensive starting point for designing and executing robust experiments with this compound.
References
- 1. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Int-777 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Int-777 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound bile acid receptor.[1][2][3][4][5] Its primary mechanism of action involves binding to and activating TGR5, which stimulates adenylate cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The rise in cAMP subsequently activates protein kinase A (PKA) and other downstream signaling pathways, including Exchange Protein Directly Activated by cAMP (EPAC), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and Protein Kinase B (AKT). These signaling cascades regulate a variety of physiological processes, such as energy metabolism, inflammation, and cell proliferation.
Q2: What is the typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. However, a general starting point can be derived from its half-maximal effective concentration (EC50) for TGR5 activation, which is approximately 0.82 μM. Common concentrations used in published studies range from 1 µM to 100 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in organic solvents like DMSO and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: No or low response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay. |
| Low TGR5 Expression in Cells | Verify the expression of TGR5 in your cell line using techniques like qRT-PCR or Western blotting. If expression is low, consider using a cell line known to express TGR5 or transiently transfecting your cells with a TGR5 expression vector. |
| Incorrect Assay Conditions | Ensure that the assay buffer, incubation time, and temperature are optimal for both the cells and the specific assay being performed. For instance, cAMP levels can be transient, so a time-course experiment may be necessary. |
| Degraded this compound | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High background signal or non-specific effects.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in your assay is below cytotoxic levels (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone. |
| Off-target Effects | While this compound is a selective TGR5 agonist, off-target effects can occur at very high concentrations. Lower the concentration of this compound and confirm the observed effects are TGR5-dependent by using a TGR5 antagonist or TGR5 knockdown/knockout cells, if available. |
| Cell Stress | Ensure cells are healthy and not overgrown before starting the experiment. Stressed cells can exhibit altered signaling responses. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound used in various in vitro assays.
| Assay Type | Cell Line | This compound Concentration | EC50 | Reference |
| TGR5 Activation (cAMP) | CHO cells | - | ~0.36 µM (mouse TGR5) | |
| TGR5 Activation (cAMP) | NCI-H716 cells | - | 0.82 µM | |
| GLP-1 Secretion | NCI-H716 cells | 1 µM | - | |
| GLP-1 Secretion | STC-1 cells | 10 µM | - | |
| Anti-inflammatory Response | Endometriotic stromal cells | Not specified | - | |
| Oxidative Stress Reduction | Podocytes | Not specified | - | |
| Neuronal Apoptosis Inhibition | Rat cortical neurons | 30 µg/kg (in vivo) | - | |
| Colon Secretion Inhibition | Rat distal colonic mucosa | 10 µM - 100 µM | - |
Experimental Protocols
cAMP Measurement Assay
This protocol is a general guideline for measuring intracellular cAMP levels following this compound treatment.
Materials:
-
Cells expressing TGR5
-
Cell culture medium
-
This compound
-
DMSO (for stock solution)
-
cAMP assay kit (e.g., Lance Ultra cAMP kit, HTRF cAMP kit, or ELISA-based kit)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium containing a PDE inhibitor (to prevent cAMP degradation) and incubate for 30-60 minutes.
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Incubate for the desired time (typically 15-60 minutes). A time-course experiment is recommended to determine the peak response.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the chosen assay kit and a plate reader.
GLP-1 Secretion Assay
This protocol outlines a general procedure for measuring GLP-1 secretion from enteroendocrine cells.
Materials:
-
Enteroendocrine cell line (e.g., NCI-H716 or STC-1)
-
Cell culture medium
-
This compound
-
DMSO
-
Krebs-Ringer Bicarbonate Buffer (KRBB) or similar secretion buffer
-
DPP-IV inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Seed cells in a 24-well or 48-well plate and grow to 80-90% confluency.
-
Wash the cells twice with a pre-warmed secretion buffer.
-
Pre-incubate the cells in the secretion buffer for 1-2 hours at 37°C.
-
Prepare treatment solutions of this compound and a vehicle control in the secretion buffer containing a DPP-IV inhibitor.
-
Remove the pre-incubation buffer and add the treatment solutions to the cells.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's protocol.
Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
Signaling Pathway and Workflow Diagrams
Caption: TGR5 signaling cascade initiated by this compound.
Caption: Workflow for measuring intracellular cAMP.
Caption: Troubleshooting decision tree for low this compound response.
References
- 1. Activation of TGR5 with this compound attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GPCR19 | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the gallbladder-related side effects of TGR5 agonists, such as INT-777.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which TGR5 agonists like this compound affect the gallbladder?
A1: TGR5 agonists, including this compound, stimulate the G protein-coupled bile acid receptor TGR5, which is highly expressed in the gallbladder.[1][2] This activation initiates a signaling cascade that leads to the relaxation of gallbladder smooth muscle, inhibiting contractility and promoting gallbladder filling.[3][4]
Q2: What are the expected physiological effects of this compound on the gallbladder in preclinical models?
A2: Administration of this compound in wild-type mice has been shown to increase gallbladder volume and weight.[1] This effect is TGR5-dependent, as it is not observed in TGR5 knockout mice. The primary mechanism is the relaxation of the gallbladder smooth muscle, which leads to increased filling with bile.
Q3: Does this compound administration lead to gallstone formation?
A3: While TGR5 activation is associated with gallbladder filling, which can be a risk factor for gallstone formation, the direct causal link with this compound requires careful consideration of experimental conditions. TGR5 knockout mice have been shown to be resistant to diet-induced gallstone formation. Therefore, researchers should monitor for signs of cholelithiasis in long-term studies.
Q4: How does the effect of this compound on the gallbladder differ from other TGR5 agonists?
A4: Both the synthetic agonist this compound and the naturally occurring TGR5 agonist, lithocholic acid (LCA), have been shown to increase gallbladder volume. However, the potency and potential for off-target effects may vary between different TGR5 agonists. It is crucial to characterize the specific effects of each compound being investigated.
Troubleshooting Guide
Issue 1: No significant increase in gallbladder volume is observed after this compound administration in wild-type mice.
-
Possible Cause 1: Incorrect Dosage or Administration.
-
Troubleshooting: Verify the dosage and route of administration against established protocols. For instance, a dose of 100 mg/kg has been shown to induce a significant increase in bile weight in mice. Ensure proper gavage technique for oral administration to guarantee the full dose is delivered.
-
-
Possible Cause 2: Issues with Animal Model.
-
Troubleshooting: Confirm the genotype of the wild-type mice. Consider potential strain differences that might influence the expression or function of TGR5.
-
-
Possible Cause 3: Timing of Measurement.
-
Troubleshooting: The timing of gallbladder volume measurement post-administration is critical. Assess the gallbladder at a time point consistent with the pharmacokinetic profile of this compound.
-
Issue 2: Unexpected variability in gallbladder size within the same experimental group.
-
Possible Cause 1: Differences in Food Intake.
-
Troubleshooting: The feeding status of the animals can significantly impact gallbladder volume. Ensure that all animals are fasted for a consistent period before the experiment to standardize the baseline gallbladder size.
-
-
Possible Cause 2: Inconsistent Drug Administration.
-
Troubleshooting: Re-evaluate the drug formulation and administration procedure to ensure each animal receives a consistent and accurate dose.
-
Issue 3: Difficulty in measuring gallbladder smooth muscle relaxation ex vivo.
-
Possible Cause 1: Tissue Viability.
-
Troubleshooting: Ensure that the gallbladder tissue is rapidly and carefully dissected and placed in an appropriate physiological buffer (e.g., Krebs-Henseleit buffer) to maintain viability.
-
-
Possible Cause 2: Incorrect Experimental Conditions.
-
Troubleshooting: Optimize the ex vivo organ bath setup, including temperature, oxygenation, and baseline tension. Verify the concentrations of this compound used are sufficient to elicit a response.
-
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on gallbladder parameters as reported in preclinical studies.
| Parameter | Animal Model | Treatment | Dosage | Effect | Reference |
| Gallbladder Volume | Wild-type mice | This compound | Not specified | Increased | |
| Bile Weight | C57BL/6 mice | This compound | 100 mg/kg (oral) | Significant increase | |
| cAMP Concentration | Wild-type mouse gallbladder tissue | This compound | Not specified | Significantly increased |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gallbladder Filling
-
Animal Model: Use age- and weight-matched male C57BL/6 wild-type and TGR5 knockout mice.
-
Housing and Diet: House animals in a controlled environment with a standard chow diet.
-
Fasting: Fast mice for 4-6 hours before the experiment to ensure gallbladder filling.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage.
-
Euthanasia and Dissection: At a predetermined time point (e.g., 1-2 hours post-administration), euthanize the mice. Carefully expose the abdominal cavity and dissect the gallbladder.
-
Measurement: Gently blot the gallbladder to remove any adhering tissue and weigh it. The weight of the gallbladder is directly proportional to its volume.
Protocol 2: Ex Vivo Measurement of Gallbladder Smooth Muscle Relaxation
-
Tissue Preparation: Euthanize a mouse and immediately dissect the gallbladder. Place the gallbladder in ice-cold Krebs-Henseleit buffer.
-
Organ Bath Setup: Mount gallbladder strips in an organ bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Contraction Induction: Induce a stable contraction of the smooth muscle strips using a contractile agent (e.g., carbachol).
-
TGR5 Agonist Addition: Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner to the organ bath.
-
Data Recording: Record the changes in muscle tension using an isometric force transducer. Relaxation is measured as the percentage decrease from the pre-contracted tone.
Signaling Pathways and Workflows
Caption: TGR5 signaling pathway in gallbladder smooth muscle cells.
Caption: Experimental workflow for in vivo gallbladder assessment.
References
- 1. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling. | Semantic Scholar [semanticscholar.org]
- 2. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Navigating the Translational Gap: A Technical Support Guide for INT-777 Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating animal studies of the TGR5 agonist, INT-777, to human applications.
Frequently Asked Questions (FAQs)
Q1: We observe significant beneficial effects of this compound in our mouse model of metabolic disease, but these findings are not consistently reported in the literature for human relevance. Why might this be?
A1: This is a common challenge in drug development. Several factors can contribute to discrepancies between animal and human studies:
-
Species-Specific TGR5 Expression and Function: The tissue distribution and expression levels of the TGR5 receptor can vary significantly between rodents and humans.[1] These differences can lead to altered pharmacodynamic responses to this compound. For instance, the density of TGR5 in key metabolic tissues like brown adipose tissue or specific intestinal cell types might differ, leading to varied effects on energy expenditure and GLP-1 secretion.
-
Differences in Bile Acid Pools: The composition and metabolism of bile acids, the endogenous ligands for TGR5, differ between species.[1] This can influence the baseline activation of the receptor and how it responds to an exogenous agonist like this compound.
-
Gut Microbiome Variations: The gut microbiome plays a crucial role in bile acid metabolism and can vary substantially between laboratory animals and humans.[1] These differences can impact the overall metabolic milieu and the response to TGR5 activation.
Q2: What are the known side effects of TGR5 agonists that have been observed in or are anticipated for human trials?
A2: A significant side effect associated with TGR5 agonists is gallbladder filling.[2][3] TGR5 is expressed in the gallbladder and its activation can lead to smooth muscle relaxation, potentially impairing gallbladder emptying. This has been a concern in the clinical development of other TGR5 agonists. Additionally, as with many orally administered drugs, gastrointestinal side effects such as nausea and vomiting have been reported for other GPCR agonists like GLP-1 receptor agonists and could be a possibility.
Q3: Have any TGR5 agonists been discontinued (B1498344) in clinical trials, and for what reasons?
A3: Yes, the TGR5 agonist SB756050 was discontinued in Phase II trials for type 2 diabetes. The primary reason cited was variable pharmacodynamic responses, where lower doses were associated with an increase in glucose levels, and higher doses did not produce the desired hypoglycemic effect. This highlights the complexity of TGR5 signaling and the challenge of achieving a consistent therapeutic window in humans.
Q4: We are planning a preclinical study with this compound. What are some key pharmacokinetic parameters we should measure to improve the translational potential of our findings?
A4: To enhance the predictive value of your preclinical work, it is crucial to conduct a thorough pharmacokinetic (PK) analysis. We recommend characterizing the following parameters in your animal model and comparing them with available data or predictions for humans:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Cmax (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): A measure of total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration to reduce by half.
-
Volume of Distribution (Vss): The theoretical volume that the drug would have to occupy to provide the same concentration as in blood plasma.
-
Clearance (CL): The rate at which the drug is removed from the body.
Understanding these parameters in animals can help in designing first-in-human studies and anticipating potential discrepancies in drug exposure.
Troubleshooting Guides
Problem: Inconsistent or unexpected results in our in-vivo experiments with this compound.
| Possible Cause | Troubleshooting Steps |
| Animal Model Suitability | Ensure the chosen animal model appropriately recapitulates the human disease pathophysiology you are studying. Consider the genetic background of the mice, as different strains can have varying metabolic characteristics. |
| Diet and Environment | The composition of the diet (e.g., high-fat diet) and the housing conditions can significantly impact metabolic parameters and drug response. Standardize your diet and environmental conditions across all experimental groups. |
| Drug Formulation and Administration | Verify the stability and solubility of your this compound formulation. Ensure accurate and consistent dosing. The route of administration (e.g., oral gavage, intraperitoneal injection) will also affect the pharmacokinetic profile. |
| Timing of Measurements | Metabolic parameters can fluctuate throughout the day. Perform measurements at consistent times to minimize variability. |
Problem: Difficulty in translating our effective animal dose to a potential human equivalent dose.
| Possible Cause | Troubleshooting Steps |
| Allometric Scaling Limitations | Simple body surface area-based scaling may not be accurate for GPCR agonists due to species differences in receptor density and signaling pathways. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Develop a PK/PD model using your preclinical data. This can provide a more sophisticated prediction of the required human dose by linking drug exposure to the pharmacological response. |
| Lack of Human Pharmacokinetic Data | While specific human PK data for this compound is not publicly available, you can reference data from other TGR5 agonists that have entered clinical trials to inform your dose-ranging studies. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound (Rat) and General Parameters for a Novel FXR Agonist (INT-787) in a Human Phase 1 Trial.
(Note: Direct human pharmacokinetic data for this compound is not publicly available. The data for INT-787, another bile acid derivative from the same company, is provided for illustrative purposes of what is measured in a first-in-human study.)
| Parameter | This compound (Rat, intravenous) | INT-787 (Human, oral) |
| Half-life (t1/2) | Not explicitly stated, but biliary secretion is a primary route of elimination. | 21 to 55 hours (at doses ≥ 50 mg) |
| Clearance (CL) | Primarily biliary secretion. | Generally increased with dose. |
| Volume of Distribution (Vss) | Not explicitly stated. | Not explicitly stated. |
| Maximum Concentration (Cmax) | Not applicable for IV. | Generally increased with dose. |
| Time to Cmax (Tmax) | Not applicable for IV. | Generally increased with dose. |
| Area Under the Curve (AUC) | Not applicable for IV. | Generally increased with dose. |
Table 2: Summary of this compound Effects in Various Animal Models.
| Animal Model | Disease/Condition | Key Findings with this compound Treatment | Reference |
| db/db mice | Diabetes and Obesity | Decreased mitochondrial ROS generation, increased SOD activity, decreased markers of oxidative stress. | |
| High-fat diet-fed mice | Metabolic Syndrome | Decreased hepatic steatosis, reduced body weight gain, increased GLP-1 secretion and energy expenditure. | |
| Rats | Subarachnoid Hemorrhage | Improved neurological function, attenuated oxidative stress and neuronal apoptosis. | |
| foz/foz mice | NASH | Increased TGR5 activation capacity of portal plasma. | |
| Rat Fibroblasts | Cardiac Fibrosis | Reduced percentage of αSMA positive cells, indicating anti-fibrotic effects. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Diet-Induced Obesity and Metabolic Syndrome
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin (B600854) resistance. A control group is fed a standard chow diet.
-
Drug Administration: this compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC). It is administered daily via oral gavage at a specified dose (e.g., 10-30 mg/kg). A vehicle control group receives only the CMC solution.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), mice are given an intraperitoneal (i.p.) or oral glucose challenge (e.g., 2 g/kg). Blood glucose is measured at baseline and at various time points post-challenge (e.g., 15, 30, 60, 90, 120 minutes).
-
Insulin Tolerance Test (ITT): After a short fasting period (e.g., 4 hours), mice are given an i.p. injection of insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and at various time points post-injection.
-
-
Tissue and Blood Analysis: At the end of the study, blood is collected for analysis of insulin, lipids, and inflammatory markers. Tissues such as the liver, adipose tissue, and intestine are harvested for histological analysis and gene expression studies.
Mandatory Visualization
Caption: Simplified TGR5 signaling pathway upon activation by this compound.
Caption: A typical experimental workflow for evaluating this compound in a diet-induced obesity mouse model.
Caption: Key challenges in translating this compound research from animal models to human clinical trials.
References
Technical Support Center: Mitigating Potential Int-777 Off-Target Binding
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Int-777 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects of this potent and selective TGR5 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic small molecule that acts as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as the G protein-coupled bile acid receptor 1 (GPBAR1).[1][2] TGR5 is a cell surface receptor for bile acids and is involved in regulating energy homeostasis, glucose metabolism, and inflammatory responses.
Q2: What are off-target effects and why are they a concern with a "selective" agonist like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. Even for a compound described as "selective," it is crucial to experimentally verify its activity against other related and unrelated targets. Unidentified off-target binding can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity.
Q3: Is there any known off-target activity for this compound?
Q4: What are the initial steps to suspect off-target effects in my experiment?
You should suspect off-target effects if you observe:
-
Inconsistent results between different cell lines or tissues with varying expression levels of TGR5.
-
A phenotype that cannot be rescued by knocking down or knocking out the TGR5 receptor.
-
Cellular toxicity at concentrations close to the effective dose for TGR5 activation.
-
Discrepancies between your results and previously published data on TGR5 signaling.
Troubleshooting Guide: Addressing Potential Off-Target Binding of this compound
This guide provides a systematic approach to identifying and mitigating off-target effects of this compound in your experiments.
Problem 1: Inconsistent or Unexpected Phenotypic Readout
| Possible Cause | Suggested Solution |
| Off-target binding to another receptor. | 1. Perform a counterscreen: Test this compound against a panel of related GPCRs or other potential targets relevant to your experimental system. 2. Use a structurally distinct TGR5 agonist: Compare the effects of this compound with another TGR5 agonist that has a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect. 3. Utilize a TGR5 antagonist: If available, co-treatment with a specific TGR5 antagonist should reverse the observed phenotype. |
| Variable TGR5 expression levels. | 1. Quantify TGR5 expression: Measure TGR5 mRNA or protein levels in your cell lines or tissues. 2. Use a TGR5 knockout/knockdown model: The biological effects of this compound should be absent or significantly reduced in a TGR5-deficient system. |
| Activation of a different signaling pathway. | TGR5 primarily signals through Gαs to increase intracellular cAMP. Investigate if other pathways (e.g., Gαq/11, β-arrestin) are being activated at the concentrations used. |
Problem 2: High Background Signal or Cellular Toxicity
| Possible Cause | Suggested Solution |
| Compound concentration is too high. | 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. 2. Titrate down the concentration: Use the lowest possible concentration to minimize the risk of engaging lower-affinity off-targets. |
| Non-specific binding to assay components. | 1. Include appropriate controls: Use vehicle-only and inactive compound controls. 2. Optimize assay conditions: Adjust buffer composition, incubation time, and temperature to reduce non-specific binding. |
| Off-target-mediated cytotoxicity. | 1. Assess cell viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. 2. Lower the compound concentration: If toxicity is observed, use a lower concentration range. |
Quantitative Data Summary
The following table summarizes the known potency of this compound for its primary target, TGR5, and its lack of activity on the related bile acid receptor, FXR.
| Compound | Target | Assay Type | EC50 | Reference |
| This compound | TGR5 | cAMP Activation | ~0.9 µM | [4] |
| This compound | FXR | Gene Expression | No effect |
Key Experimental Protocols
TGR5 Activation Assay (cAMP Measurement)
This protocol is designed to measure the on-target activity of this compound by quantifying the increase in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human TGR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium containing a phosphodiesterase inhibitor like IBMX.
-
Stimulation: Replace the culture medium with the this compound dilutions and incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Off-Target Binding Assessment (Radioligand Binding Assay)
This protocol provides a general framework for assessing the binding of this compound to a potential off-target GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the off-target receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the off-target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log of the this compound concentration. A displacement of the radioligand by this compound indicates binding to the off-target receptor.
Visualizations
Caption: TGR5 signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
Caption: Experimental workflow for determining this compound selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Long-term storage and handling of Int-777 powder
Int-777 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper long-term storage, handling, and effective use of this compound powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective semisynthetic bile acid agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Its activation of TGR5 stimulates downstream signaling pathways, such as the production of cyclic AMP (cAMP), which in turn mediates various physiological responses.[3][4][5] Key effects include the secretion of glucagon-like peptide-1 (GLP-1), increased energy expenditure, stimulation of insulin (B600854) secretion, and anti-inflammatory effects.
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, the powder is stable for at least three to four years. Storage at 4°C is also possible for a shorter duration of up to two years.
Q3: How should I store this compound after reconstituting it in a solvent?
A3: Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C. At -80°C, solutions are stable for at least 6 months, while at -20°C, stability is maintained for about one month. Some suppliers indicate stability for up to 2 years at -80°C and 1 year at -20°C.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used. It is important to use freshly opened, anhydrous DMSO as it can be hygroscopic, which can impact solubility.
Data Presentation: Properties and Storage
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Citation(s) |
| Powder | -20°C | ≥ 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months - 2 years | |
| In Solvent | -20°C | 1 month - 1 year |
Table 2: Solubility of this compound
| Solvent | Concentration | Citation(s) |
| DMSO | ≥ 31 mg/mL | |
| DMSO | 20 mg/mL | |
| Ethanol | ≥ 50 mg/mL | |
| Ethanol | 25 mg/mL | |
| DMF | 30 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Troubleshooting Guide
Q5: My this compound powder is not dissolving completely. What should I do?
A5: If you encounter solubility issues, please follow these steps:
-
Verify the Solvent: Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF. Using hygroscopic (wet) DMSO can significantly reduce solubility.
-
Increase Solvent Volume: You may be trying to prepare a solution that is too concentrated. Refer to the solubility table above and add more solvent to decrease the concentration.
-
Apply Gentle Heat: Gently warm the solution (e.g., in a 37°C water bath) for a short period.
-
Sonication: Brief sonication can help break up particulates and enhance dissolution.
-
If the issue persists, refer to the troubleshooting workflow diagram below.
Q6: I am observing high background or inconsistent results in my cell-based assays. What could be the cause?
A6: Inconsistent results can stem from several factors:
-
Solution Integrity: Ensure your stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound. Always use freshly prepared dilutions for your experiments.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture media may be too high, causing cellular stress or toxicity. It is recommended to keep the final DMSO concentration below 0.5% and to run a vehicle-only control to account for any solvent-specific effects.
-
Cell Health: Confirm that your cells are healthy, within a low passage number, and are not contaminated.
-
Assay Conditions: Verify all assay parameters, including incubation times, temperatures, and reagent concentrations.
Experimental Protocols & Workflows
Protocol 1: Safe Handling of this compound Powder
Handling chemical powders requires adherence to safety protocols to minimize risks such as inhalation and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling fine particulates.
-
Weighing: Use an analytical balance in a draft-free enclosure if possible. Handle the container carefully to avoid creating airborne dust.
-
Spills: In case of a spill, do not dry sweep. Gently cover the spill with absorbent material, then carefully collect it into a sealed container for proper disposal according to your institution's guidelines.
-
Disposal: Dispose of unused this compound and contaminated materials as chemical waste in accordance with local regulations.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing Calculations: this compound has a molecular weight of approximately 450.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.507 mg of this compound powder.
-
Calculation: 10 mmol/L * 1x10⁻³ L * 450.7 g/mol = 0.004507 g = 4.507 mg
-
-
Weighing: Carefully weigh out 4.507 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If needed, brief sonication or warming to 37°C can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term use.
Signaling Pathway
This compound acts as an agonist at the TGR5 receptor, a G protein-coupled receptor. Binding of this compound initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (S-EMCA) | TGR5 Agonist | TargetMol [targetmol.com]
- 5. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor bioavailability of TGR5 agonists in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor bioavailability of TGR5 agonists in their experiments.
Troubleshooting Guide: Poor In Vivo Efficacy Despite High In Vitro Potency
Question: My TGR5 agonist shows high potency in in-vitro reporter assays (low nM EC50), but it has poor efficacy in animal models (e.g., minimal effect in an Oral Glucose Tolerance Test). What are the potential causes and solutions?
Answer: This is a common challenge stemming from poor pharmacokinetic properties of the agonist. The primary issues are often rapid metabolism and low systemic exposure, or undesirable off-target effects due to widespread distribution.[1][2]
Workflow for Troubleshooting Poor In Vivo Efficacy
Caption: Troubleshooting workflow for poor in vivo efficacy of TGR5 agonists.
Frequently Asked Questions (FAQs)
FAQ 1: Understanding Poor Bioavailability
Q1. What are the primary reasons for the poor bioavailability of TGR5 agonists?
A1. The main factors contributing to poor bioavailability are:
-
Rapid Metabolism: Many small molecule agonists are quickly broken down by metabolic enzymes in the liver and gut wall, leading to low systemic exposure.[1]
-
Poor Permeability: The physicochemical properties of the agonist may prevent it from being effectively absorbed across the intestinal epithelium.
-
Systemic Distribution and Off-Target Effects: For agonists that are absorbed, their widespread distribution can lead to undesirable effects, such as gallbladder filling, which limits the tolerable dose and, consequently, the therapeutic window.[1][3]
FAQ 2: Strategies to Improve Bioavailability & Efficacy
Q2. How can I chemically modify my TGR5 agonist to improve its pharmacokinetic profile?
A2. Several chemical modification strategies can be employed:
-
Improve Metabolic Stability: Introduce chemical groups that block sites of metabolism (e.g., fluorination) or replace metabolically liable groups.
-
Prodrug Approach: Convert the agonist into a prodrug that is absorbed more efficiently and then releases the active compound systemically.
-
Gut-Restriction: This is a key strategy to localize the agonist's activity to the intestine, thereby leveraging the GLP-1 secretion mechanism while avoiding systemic side effects. This can be achieved by:
-
Increasing Molecular Weight and Polarity: Adding large, polar functional groups to the molecule decreases its permeability across the gut wall.
-
Incorporating Charged Groups: Adding permanently charged moieties like quaternary ammonium (B1175870) can significantly limit intestinal absorption.
-
Dimerization: Creating dimers of the agonist can increase size and limit absorption.
-
Q3. What formulation strategies can enhance TGR5 agonist delivery?
A3. Advanced formulation can overcome bioavailability challenges:
-
Targeted Delivery Systems: Encapsulating the agonist in nanoparticles or liposomes can help direct it to specific tissues and protect it from premature metabolism.
-
Modified-Release Formulations: These formulations can control the rate and location of drug release, potentially optimizing local concentration in the gut.
-
Carrier-Drug Conjugates: A non-absorbable carrier molecule can be conjugated to the TGR5 agonist, ensuring it remains within the gastrointestinal tract.
Table 1: Comparison of Systemic vs. Gut-Restricted TGR5 Agonists
| Feature | Systemic TGR5 Agonist | Gut-Restricted TGR5 Agonist | Rationale & References |
| Primary Target Tissue | Multiple (Intestine, Adipose Tissue, Muscle, Liver) | Intestinal L-cells | Focus on GLP-1 secretion to avoid systemic side effects. |
| Bioavailability Goal | High oral bioavailability | Low to negligible systemic absorption | Minimize off-target effects like gallbladder filling. |
| Key Pharmacokinetic Parameter | High plasma exposure (AUC) | Low plasma exposure, high intestinal concentration | Local action is desired over systemic action. |
| Potential Side Effects | Gallbladder filling, pruritus, potential cardiovascular effects | Generally reduced systemic side effects | Systemic TGR5 activation is linked to adverse events. |
| Example Strategy | Chemical optimization for high permeability and metabolic stability. | Increase molecular weight/polarity, add charged groups. |
Key Experimental Protocols
Protocol 1: In Vitro Intestinal Permeability and Efficacy Co-Culture Assay
This protocol allows for the simultaneous assessment of a compound's ability to activate TGR5 in enteroendocrine cells, stimulate GLP-1 secretion, and permeate an intestinal epithelial barrier.
Experimental Workflow
Caption: Workflow for the in vitro co-culture transwell assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on the apical side of a Transwell insert and cultured for 18-21 days to form a differentiated, polarized monolayer that mimics the intestinal barrier.
-
Co-Culture: NCI-H716 cells, an enteroendocrine cell line that expresses TGR5 and secretes GLP-1, are seeded in the basolateral compartment.
-
Treatment: The TGR5 agonist is added to the apical compartment.
-
Sample Collection: After a defined incubation period (e.g., 2-4 hours), samples are collected from both apical and basolateral compartments.
-
Analysis:
-
Efficacy: GLP-1 concentration in the basolateral medium is measured by ELISA to determine the agonist's potency in stimulating secretion.
-
Permeability: The concentration of the test compound in the basolateral compartment is quantified by LC-MS/MS to determine how much has crossed the Caco-2 barrier. The apparent permeability coefficient (Papp) is calculated.
-
Toxicity: The integrity of the Caco-2 monolayer can be assessed via a lactate (B86563) dehydrogenase (LDH) assay on the apical medium or by measuring transepithelial electrical resistance (TEER).
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol is essential for determining the oral bioavailability and clearance of a TGR5 agonist.
Methodology:
-
Animal Model: Use standard laboratory mouse or rat strains (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Dosing:
-
Oral (PO) Group: Administer the compound via oral gavage. A typical formulation is 0.5% Tween 80 + 0.5% sodium-CMC in water.
-
Intravenous (IV) Group: Administer the compound via tail vein injection. A typical formulation is 10% NMP + 10% Solutol in saline.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of the agonist in plasma samples using a validated LC-MS/MS method.
-
Data Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), and oral bioavailability (%F).
Table 2: Example Pharmacokinetic Data for a TGR5 Agonist (Data adapted for compound 6g from)
| Parameter | Unit | Mouse (3 mg/kg) | Rat (3 mg/kg) |
| IV Administration | |||
| CL (Clearance) | mL/min/kg | 25.1 | 18.4 |
| Vss (Volume of Distribution) | L/kg | 1.8 | 1.5 |
| T½ (Half-life) | h | 0.8 | 1.0 |
| Oral Administration | |||
| Cmax (Max Concentration) | ng/mL | 155 | 289 |
| Tmax (Time to Max Conc.) | h | 0.5 | 1.0 |
| AUC (0-inf) | ng*h/mL | 288 | 765 |
| %F (Oral Bioavailability) | % | 36 | 45 |
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade that is central to its metabolic effects. The primary pathway involves the Gαs protein, leading to the production of cyclic AMP (cAMP).
Caption: Simplified TGR5 signaling pathway upon agonist binding.
References
Validation & Comparative
A Preclinical Comparative Guide to TGR5 Agonists: INT-777 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects. INT-777, a semi-synthetic bile acid analogue, is a potent and selective TGR5 agonist widely used in preclinical research. However, the development of novel TGR5 agonists with improved efficacy and safety profiles is an active area of investigation. This guide provides a head-to-head comparison of this compound with other preclinical TGR5 agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of TGR5 Agonists
The following tables summarize the in vitro potency and in vivo effects of this compound compared to other notable TGR5 agonists from preclinical studies.
Table 1: In Vitro Potency of TGR5 Agonists
| Compound | Chemical Class | Cell Line | Assay Type | EC50 | Reference |
| This compound | Semi-synthetic bile acid | HEK293 (human TGR5) | cAMP Accumulation | 0.82 µM | [1] |
| STC-1 (mouse TGR5) | cAMP Accumulation | > 100 µM | [2] | ||
| WB403 | Small molecule | HEK293 (human TGR5) | CRE-Luciferase | 5.5 µM | [1] |
| Compound 18 | Small molecule | STC-1 (mouse TGR5) | cAMP Accumulation | 580 nM | [2] |
| NCI-H716 (human TGR5) | cAMP Accumulation | 3096 nM | [2] | ||
| STC-1 (mouse TGR5) | GLP-1 Secretion | 307 nM | |||
| NCI-H716 (human TGR5) | GLP-1 Secretion | 2656 nM |
Table 2: In Vivo Effects of TGR5 Agonists in Preclinical Models
| Compound | Animal Model | Key Findings | Adverse Effects | Reference |
| This compound | Diet-induced obese mice | - Increases energy expenditure - Reduces hepatic steatosis and adiposity - Stimulates GLP-1 secretion | - Gallbladder filling | |
| WB403 | Type 2 diabetic mice | - Improves glucose tolerance - Decreases fasting and postprandial blood glucose - Preserves pancreatic β-cell mass and function | - No gallbladder filling observed | |
| Compound 18 | C57Bl/6 mice | - Induces GLP-1 and PYY secretion - Promotes weight loss - Lowers glucose in oral glucose tolerance tests | - Gallbladder filling at doses effective for glucose lowering |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the TGR5 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
TGR5 Activation Assay (cAMP Accumulation)
This assay directly quantifies the intracellular cyclic AMP (cAMP) levels produced upon TGR5 activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TGR5 (hTGR5).
-
Protocol:
-
Cell Seeding: Seed HEK293-hTGR5 cells into 96-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with a stimulation buffer (e.g., Hanks' Balanced Salt Solution) and then pre-incubate them with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 30 minutes at 37°C to prevent cAMP degradation.
-
Compound Treatment: Add serial dilutions of the test TGR5 agonist (e.g., this compound, WB403) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.
-
In Vitro GLP-1 Secretion Assay
This assay measures the ability of TGR5 agonists to stimulate GLP-1 secretion from enteroendocrine cells.
-
Cell Line: Human NCI-H716 or murine STC-1 enteroendocrine cells.
-
Protocol:
-
Cell Culture: Culture NCI-H716 or STC-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Secretion Assay: Seed the cells in 24-well plates. Prior to the assay, wash the cells and incubate them in a serum-free medium for 2 hours.
-
Stimulation: Replace the medium with a buffer containing various concentrations of the test TGR5 agonist and incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant and add a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercial GLP-1 ELISA kit.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a TGR5 agonist on glucose disposal in a living organism.
-
Animal Model: C57BL/6 mice or a mouse model of type 2 diabetes (e.g., high-fat diet-fed/streptozotocin-induced).
-
Protocol:
-
Acclimatization and Fasting: Acclimatize the mice to handling. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer (time 0).
-
Compound Administration: Administer the TGR5 agonist or vehicle control via oral gavage.
-
Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.
-
Conclusion
This compound remains a valuable tool in preclinical TGR5 research, demonstrating clear effects on metabolic parameters. However, the emergence of novel TGR5 agonists, such as WB403 and Compound 18, highlights the ongoing efforts to develop compounds with improved pharmacological profiles. Notably, the separation of desired therapeutic effects (e.g., GLP-1 secretion and improved glucose homeostasis) from adverse effects (e.g., gallbladder filling) is a key objective in the development of next-generation TGR5 agonists. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
A Comparative Analysis of INT-777 and INT-767 in TGR5 and FXR Modulation
In the landscape of metabolic and liver disease research, the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5) have emerged as critical therapeutic targets. This guide provides a detailed comparison of two key investigational compounds, INT-777 and INT-767, focusing on their distinct activities towards TGR5 and FXR, supported by experimental data.
Overview of this compound and INT-767
This compound is a potent and selective agonist for the TGR5 receptor.[1][2] It is a semi-synthetic bile acid derivative, specifically 6α-ethyl-23(S)-methylcholic acid (S-EMCA).[2][3] In contrast, INT-767, a 23-sulfate derivative of 6α-ethyl-chenodeoxycholic acid (6-ECDCA or INT-747), is a dual agonist, potently activating both FXR and TGR5.[4] This dual activity positions INT-767 as a unique compound with the potential to modulate a broader range of metabolic and inflammatory pathways.
Comparative Receptor Activity
The primary distinction between this compound and INT-767 lies in their receptor activation profiles. While this compound exclusively targets TGR5, INT-767 demonstrates robust agonism at both TGR5 and FXR. This difference is quantitatively substantiated by their respective EC50 values, which represent the concentration of the compound required to elicit a half-maximal response.
| Compound | Target Receptor | EC50 (Mean) | Assay Method |
| This compound | TGR5 | 0.82 µM - 0.9 ± 0.5 µM | Not specified in all sources |
| INT-767 | TGR5 | 630 nM (0.63 µM) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| INT-767 | FXR | 30 nM | PerkinElmer AlphaScreen Assay |
This table summarizes the reported half-maximal effective concentrations (EC50) of this compound and INT-767 for TGR5 and FXR.
Signaling Pathways and Downstream Effects
The differential receptor activation by this compound and INT-767 translates into distinct downstream signaling cascades and physiological effects.
TGR5 Activation (this compound and INT-767):
Activation of TGR5, a G protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and triggers a cascade of downstream events. A key outcome of TGR5 activation in enteroendocrine L-cells is the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.
FXR Activation (INT-767):
FXR is a nuclear receptor that, upon activation by ligands like INT-767, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key FXR target genes include those involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP).
Experimental Protocols
The characterization of this compound and INT-767 activity relies on a variety of in vitro assays. Below are generalized methodologies for key experiments cited in the literature.
TGR5 Activity Assessment (TR-FRET Assay)
This assay measures the increase in intracellular cAMP as a direct indicator of TGR5 activation.
-
Cell Culture: Human enteroendocrine NCI-H716 cells, which endogenously express TGR5, are cultured under standard conditions.
-
Compound Stimulation: Cells are stimulated with increasing concentrations of the test compound (e.g., INT-767, this compound) for a defined period.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay kit.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
FXR Activity Assessment (AlphaScreen Assay)
This assay quantifies the ligand-dependent interaction between FXR and a coactivator peptide.
-
Reagents: Recombinant human FXR ligand-binding domain (LBD), a biotinylated coactivator peptide (e.g., from SRC-1), and AlphaScreen donor and acceptor beads are prepared.
-
Reaction Setup: The test compound (e.g., INT-767) is incubated with the FXR-LBD and the biotinylated coactivator peptide.
-
Bead Addition: Streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads are added to the mixture.
-
Signal Detection: In the presence of an active compound, the FXR-LBD binds to the coactivator peptide, bringing the donor and acceptor beads into proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission.
-
Data Analysis: The luminescent signal is measured, and the EC50 value is determined from the dose-response curve.
FXR Target Gene Expression Analysis (Quantitative RT-PCR)
This method is used to confirm the functional activity of FXR agonists by measuring the expression of known FXR target genes.
-
Cell Treatment: Human hepatoma HepG2 cells are treated with the test compound (e.g., INT-767) or a vehicle control.
-
RNA Extraction: Total RNA is isolated from the cells.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of FXR target genes (e.g., SHP, BSEP, OSTβ) and a housekeeping gene are quantified by qPCR using specific primers.
-
Data Analysis: The relative gene expression is calculated and compared between treated and control groups.
Conclusion
This compound and INT-767 are valuable research tools for dissecting the distinct and overlapping roles of TGR5 and FXR. This compound serves as a selective TGR5 agonist, ideal for studying the specific downstream effects of this receptor. In contrast, INT-767's dual agonism for both TGR5 and FXR provides a unique opportunity to investigate the synergistic or additive effects of activating both pathways simultaneously. The choice between these compounds will depend on the specific research question and the desired pharmacological profile. This guide provides a foundational understanding of their comparative activities to aid researchers in their experimental design and data interpretation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TGR5 Agonists: INT-777 versus Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the semi-synthetic TGR5 agonist INT-777 and the endogenous primary bile acid, lithocholic acid (LCA). Both molecules are potent activators of the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of metabolic and inflammatory pathways. This document summarizes their efficacy, supported by experimental data, and provides detailed methodologies for key experimental protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the potency and efficacy of this compound and lithocholic acid in activating TGR5 and eliciting downstream cellular responses.
Table 1: Potency (EC50) of TGR5 Agonists in cAMP/Reporter Assays
| Agonist | Agonist Type | Cell Line | Assay Type | EC50 (µM) | Citation(s) |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | CHO-TGR5 | CRE-Luciferase | 0.53 | [1] |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | Not specified | Not specified | 3.7 ± 1.3 | [1] |
| This compound | Semi-synthetic | HEK-293-TGR5 | cAMP | 0.82 | [2] |
| This compound | Semi-synthetic | Not specified | Not specified | 0.9 ± 0.5 | [1] |
Table 2: Comparative Efficacy of TGR5 Agonists
| Agonist | Cellular Response | Cell Line | Efficacy Comparison | Citation(s) |
| This compound | cAMP Production | Not specified | 166% of the effect observed with LCA | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the TGR5 signaling cascade and a typical experimental workflow for comparing agonist activity are provided below.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture and TGR5 Expression
-
Cell Lines: Human Embryonic Kidney 293 (HEK293T) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous TGR5 expression.
-
Transfection: Cells are transiently or stably transfected with a mammalian expression vector encoding the human TGR5 receptor. A control group is transfected with an empty vector.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a suitable equivalent, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL), and incubated at 37°C in a humidified atmosphere with 5% CO2.
Intracellular cAMP Measurement Assay
This assay quantifies the production of cyclic adenosine (B11128) monophosphate (cAMP) following TGR5 activation.
-
Cell Plating: TGR5-expressing cells are seeded into 96-well plates and allowed to adhere overnight.
-
Agonist Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of this compound or LCA for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Following stimulation, the cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to each agonist concentration is then calculated and used to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), a downstream target of the TGR5-cAMP-PKA signaling pathway.
-
Co-transfection: Cells are co-transfected with the TGR5 expression vector and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter. A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Agonist Treatment: Transfected cells are plated in 96-well plates and treated with different concentrations of this compound or LCA for a longer incubation period (e.g., 6-8 hours) to allow for gene transcription and protein expression.
-
Luciferase Activity Measurement: After treatment, cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and appropriate substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold induction of luciferase activity relative to untreated cells is calculated for each agonist concentration to determine the EC50.
Concluding Remarks
Both this compound and lithocholic acid are valuable tools for studying TGR5 signaling. While LCA is a potent endogenous agonist, the semi-synthetic agonist this compound demonstrates higher efficacy in stimulating downstream cAMP production in some experimental systems.[3] The choice of agonist will depend on the specific research question, with this compound offering a more selective and potentially more potent tool for pharmacological studies. Researchers should consider the potential for off-target effects with LCA, which is known to activate other bile acid receptors such as FXR, although its potency for FXR is lower than for TGR5.[1] The detailed protocols provided herein offer a foundation for the rigorous and reproducible comparison of these and other TGR5 agonists.
References
A Comparative Guide to TGR5 Agonists: INT-777 versus Ursodeoxycholic Acid (UDCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key molecules used in the study of the Takeda G protein-coupled receptor 5 (TGR5): the potent synthetic agonist INT-777 and the endogenous secondary bile acid, ursodeoxycholic acid (UDCA). This document outlines their respective performance in TGR5 activation, supported by experimental data, and provides detailed methodologies for key experimental protocols.
Introduction to TGR5 and its Agonists
TGR5, a member of the G protein-coupled receptor family, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Its activation stimulates downstream signaling cascades, primarily through the Gαs-adenylyl cyclase-cAMP pathway, leading to a range of physiological effects including the secretion of glucagon-like peptide-1 (GLP-1), modulation of energy expenditure, and anti-inflammatory responses.
This compound is a semi-synthetic, potent, and selective TGR5 agonist widely used in research to elucidate the physiological roles of TGR5 activation.[1] In contrast, UDCA is a naturally occurring secondary bile acid that has been identified as a weak TGR5 agonist.[2] This guide will compare these two compounds based on their efficacy in activating TGR5 and their downstream effects.
Quantitative Comparison of TGR5 Activation
The following table summarizes the key quantitative parameters for this compound and UDCA in activating TGR5.
| Parameter | This compound | Ursodeoxycholic Acid (UDCA) | Reference |
| EC50 for TGR5 Activation | 0.82 µM | Not consistently reported, generally considered a weak agonist. | [3][4][5] |
| TGR5 Binding Affinity | -8.8 kcal/mol | -7.5 kcal/mol | [6] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., protein or DNA) to its ligand/binding partner (e.g., drug or inhibitor).
TGR5 Signaling Pathway
Activation of TGR5 by an agonist such as this compound or UDCA initiates a signal transduction cascade. The canonical pathway involves the coupling of TGR5 to a Gαs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in diverse cellular responses.[7][8]
Caption: TGR5 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate TGR5 agonists are provided below.
TGR5 Activation Assay (Cell-Based Reporter Assay)
This assay measures the ability of a compound to activate the TGR5 receptor, typically by quantifying the expression of a reporter gene linked to a cAMP response element (CRE).
References
- 1. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abcam.com [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head Comparison: INT-777 and RO5527239 in TGR5 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent TGR5 Agonists
In the landscape of metabolic and inflammatory disease research, the Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target. Activation of TGR5 stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to a cascade of beneficial downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1). This guide provides a head-to-head comparison of two notable TGR5 agonists, INT-777 and RO5527239, summarizing their performance based on available experimental data.
Quantitative Data Summary
The following table provides a clear comparison of the in vitro potency of this compound and RO5527239 as TGR5 agonists. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.
| Compound | Target Receptor | Cell Line | Assay Endpoint | EC50 Value |
| This compound | TGR5 | NCI-H716 (human) | cAMP Production | 0.82 µM[1] |
| RO5527239 | TGR5 | CHO (mouse GPBAR1) | cAMP Production | 0.028 µM[2] |
| NCI-H716 (human) | cAMP Production | 0.08 µM[2] |
Based on these findings, RO5527239 demonstrates significantly higher potency in activating TGR5 in both mouse and human cell lines compared to this compound.
Signaling Pathway and Experimental Workflow
The activation of TGR5 by agonists like this compound and RO5527239 initiates a well-defined signaling cascade. The diagrams below, generated using the DOT language, illustrate this pathway and a typical experimental workflow for evaluating agonist-induced GLP-1 secretion.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize TGR5 agonists, based on commonly cited methodologies.
cAMP Production Assay (HEK293 or CHO cells)
This assay measures the intracellular accumulation of cAMP following agonist stimulation.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
For cells not endogenously expressing TGR5, transient or stable transfection with a TGR5 expression vector is performed.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of the TGR5 agonist (this compound or RO5527239) for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the agonist is quantified and plotted against the agonist concentration.
-
The EC50 value is calculated using a non-linear regression analysis (sigmoidal dose-response curve).
-
GLP-1 Secretion Assay (NCI-H716 cells)
This assay quantifies the amount of GLP-1 secreted from enteroendocrine L-cells in response to agonist treatment.
-
Cell Culture:
-
NCI-H716 cells, a human colorectal carcinoma cell line that endogenously expresses TGR5 and secretes GLP-1, are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Cells are seeded into 24-well plates and allowed to differentiate for 48 hours.
-
-
Assay Procedure:
-
Prior to the assay, cells are washed and incubated in a serum-free medium for 2 hours to establish a baseline.
-
The cells are then treated with various concentrations of this compound or RO5527239 in the presence of a DPP-4 inhibitor (to prevent GLP-1 degradation) for 2 hours at 37°C.[3]
-
The cell culture supernatant is collected.
-
-
Data Analysis:
-
The concentration of GLP-1 in the supernatant is measured using a commercial GLP-1 ELISA kit.[3]
-
The amount of secreted GLP-1 is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value can be determined.
-
Conclusion
Both this compound and RO5527239 are effective agonists of the TGR5 receptor, a key target in metabolic disease research. The available data indicates that RO5527239 possesses a significantly higher in vitro potency for TGR5 activation compared to this compound. This difference in potency may have implications for their in vivo efficacy and therapeutic potential. The provided experimental protocols offer a foundation for researchers to further investigate and compare the pharmacological profiles of these and other TGR5 agonists. It is important to note that in vivo studies are necessary to fully elucidate the therapeutic relevance of these findings, considering factors such as pharmacokinetics and potential off-target effects.
References
Validating TGR5 as the Primary Target of Int-777: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating the G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, as the primary molecular target of the semi-synthetic bile acid analog, Int-777. We will objectively compare the performance of this compound with other TGR5 agonists and provide detailed experimental protocols that underpin these validation studies.
Introduction to TGR5 and this compound
TGR5 is a cell surface receptor that is activated by bile acids, leading to the stimulation of intracellular signaling cascades that play a crucial role in regulating energy homeostasis, inflammation, and glucose metabolism.[1] Its widespread expression in various tissues, including immune cells, enteroendocrine cells, and brown adipose tissue, makes it an attractive therapeutic target for metabolic and inflammatory diseases.[2] this compound is a potent and selective experimental agonist developed for TGR5, demonstrating significant therapeutic potential in preclinical studies.[3] This guide will dissect the key experiments that confirm the direct and specific interaction between this compound and TGR5.
TGR5 Signaling Pathway
Upon agonist binding, TGR5 couples to the Gαs subunit of its associated G protein, activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors, in turn, modulate a variety of downstream pathways, including the phosphorylation of CREB (cAMP response element-binding protein) and the activation of signaling cascades involving ERK1/2 and AKT, ultimately influencing gene expression and cellular function.
Quantitative Comparison of TGR5 Agonists
The potency of this compound is demonstrated by its low half-maximal effective concentration (EC50) required to activate TGR5. The following table compares the EC50 values of this compound with other known TGR5 agonists. The significantly higher EC50 for the R-enantiomer of this compound highlights the stereospecificity of the interaction, a key indicator of a specific receptor-ligand binding event.
| Compound | Type | EC50 for TGR5 (µM) | Reference |
| This compound (S-enantiomer) | Semi-synthetic | 0.82 - 0.9 | |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | 3.7 | |
| Oleanolic Acid | Natural Triterpenoid | ~1.0 | |
| BAR501 | Semi-synthetic | Not specified | |
| SB-756050 | Synthetic | Not specified | |
| This compound (R-enantiomer) | Semi-synthetic | 4.79 |
Experimental Validation of TGR5 as the Primary Target
The definitive validation of TGR5 as the primary target of this compound relies on a combination of in vitro and in vivo experiments designed to demonstrate specificity and dependence on the receptor's presence.
Direct Receptor Activation and Downstream Signaling
The primary mechanism of TGR5 activation is the elevation of intracellular cAMP. Studies consistently show that this compound treatment in TGR5-expressing cells leads to a robust and dose-dependent increase in cAMP levels. This effect is a cornerstone of TGR5 activation and is routinely used in screening assays. For instance, this compound was shown to induce 166% of the cAMP synthesis effect observed with the natural agonist lithocholic acid (LCA). Furthermore, activation of TGR5 by this compound has been demonstrated to engage downstream pathways, including the activation of PKA, CREB, AKT, and ERK1/2, consistent with the known TGR5 signaling cascade.
Target Specificity Demonstrated by TGR5-Deficient Models
Crucial evidence for TGR5 as the direct target comes from studies using cells or animal models lacking the TGR5 receptor. In macrophages from Tgr5 knockout (Tgr5-/-) mice, the ability of this compound to induce cAMP was abolished. Similarly, the anti-inflammatory effects of this compound, such as the reduction of pro-inflammatory cytokine production, were observed in wild-type macrophages but were absent in Tgr5-/- macrophages. These findings strongly indicate that the cellular effects of this compound are dependent on the presence of TGR5.
In Vivo Efficacy is TGR5-Dependent
Preclinical studies in animal models of metabolic disease further solidify TGR5 as the in vivo target of this compound. In diet-induced obese mice, administration of this compound improved glucose metabolism and reduced hepatic steatosis. These beneficial metabolic effects are linked to TGR5-mediated actions, such as stimulating the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. Importantly, these therapeutic effects are not observed in TGR5 knockout mice, confirming that the in vivo activity of this compound is mediated through its specific action on TGR5.
Experimental Protocols
TGR5 Reporter Gene Assay (cAMP Measurement)
This is a common method to quantify TGR5 activation by measuring the downstream consequence of increased intracellular cAMP.
Objective: To measure the dose-dependent activation of TGR5 by this compound by quantifying the expression of a reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or luciferase) under the control of a cAMP Response Element (CRE).
Materials:
-
HEK293T cells
-
TGR5 expression plasmid
-
CRE-SEAP or CRE-Luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
This compound and other test compounds
-
Assay buffer
-
Luminescent or colorimetric substrate for the reporter enzyme
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Methodology:
-
Cell Seeding & Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the TGR5 expression plasmid and the CRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to express the receptors for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., LCA as a positive control, vehicle as a negative control) in a serum-free stimulation medium.
-
Cell Stimulation: After the incubation period, carefully remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Incubate for a specified period (typically 6-8 hours) to allow for receptor activation and reporter gene expression.
-
Signal Detection (for SEAP reporter):
-
Collect a small aliquot of the cell culture medium from each well.
-
To inactivate endogenous alkaline phosphatases, heat the samples at 65°C for 30 minutes.
-
Allow samples to cool to room temperature.
-
Add a chemiluminescent SEAP substrate to the samples.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the level of TGR5 activation.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Western Blotting for Downstream Signaling
Objective: To detect the phosphorylation of downstream signaling proteins like ERK1/2 or CREB following TGR5 activation by this compound.
Methodology:
-
Cell Culture and Treatment: Culture TGR5-expressing cells (e.g., transfected HEK293 or endogenous NCM460 cells) to near confluency. Starve the cells in a serum-free medium for several hours before treatment.
-
Stimulation: Treat the cells with this compound (e.g., 10 µM) or vehicle control for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.
Conclusion
The validation of TGR5 as the primary target of this compound is supported by a robust body of evidence. The high potency and stereospecificity of this compound in activating TGR5, its ability to trigger the canonical TGR5 signaling cascade, and the strict dependence of its biological effects on the presence of the TGR5 receptor in both in vitro and in vivo models, collectively provide a compelling case. These findings establish a clear and specific mechanism of action, underpinning the continued investigation of this compound as a therapeutic agent for metabolic and inflammatory disorders.
References
Comparative analysis of Int-777 and natural TGR5 agonists
A Comparative Analysis of Int-777 and Natural TGR5 Agonists for Researchers and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Its activation stimulates critical physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), modulation of energy expenditure, and anti-inflammatory effects. This has led to the development and investigation of various TGR5 agonists. This guide provides a comparative analysis of the potent semi-synthetic agonist, this compound, and a range of naturally occurring TGR5 agonists, offering researchers a comprehensive overview supported by experimental data and methodologies.
Performance and Potency Comparison
The primary distinction between this compound and natural TGR5 agonists lies in their potency, selectivity, and clinical translation challenges. This compound is a highly potent and selective agonist, making it an invaluable tool for preclinical research.[1][2][3] Natural agonists, while generally less potent, offer structural diversity and potentially more favorable safety profiles, which may mitigate side effects like gallbladder filling that have hindered the clinical development of systemic synthetic agonists.[4][5]
| Agonist | Type | Potency (EC50) | Efficacy & Key Downstream Effects | Selectivity |
| This compound (S-EMCA) | Semi-synthetic Bile Acid Derivative | 0.82 µM (in NCI-H716 cells) | Induces robust cAMP production and GLP-1 secretion; increases energy expenditure, reduces hepatic steatosis and obesity in mice; exhibits anti-inflammatory and neuroprotective effects. | Highly selective for TGR5 over other bile acid receptors like FXR. |
| Lithocholic Acid (LCA) | Natural Bile Acid | 0.53 µM | Most potent endogenous agonist; stimulates cAMP production and GLP-1 secretion. Also activates other receptors like FXR. | Activates both TGR5 and FXR. |
| Taurolithocholic Acid (TLCA) | Natural Bile Acid | 0.33 µM | The most potent endogenous TGR5 agonist identified; effectively induces cAMP production. | Primarily a TGR5 agonist. |
| Oleanolic Acid (OA) | Natural Triterpenoid | Weak agonist (Potency similar to LCA) | Improves glucose homeostasis; activates TGR5 to enhance GLP-1 secretion. | TGR5 agonist; does not activate FXR. |
| Betulinic Acid (BA) | Natural Triterpenoid | Strong TGR5 activation. | Induces GLP-1 secretion in intestinal cells; shows promising metabolic effects in preclinical models. | Selective for TGR5 over FXR. |
| Ursolic Acid (UA) | Natural Triterpenoid | Activates TGR5. | Increases intracellular cAMP and enhances GLP-1 secretion in intestinal L-cells. | Selective TGR5 agonist. |
| Quinovic Acid (QA) & Derivatives | Natural Triterpenoid | Activates TGR5 receptor. | Potent and selective GLP-1 secretagogues; upregulate proglucagon gene expression. | Selective for TGR5. |
| Curcumin | Natural Polyphenol | Activates TGR5. | Shown in a clinical trial to reduce hepatic fat, body weight, and insulin (B600854) resistance while increasing TGR5 expression and GLP-1 secretion. | Multi-target compound. |
| Obacunone & Nomilin | Natural Limonoids | Dose-dependently stimulate TGR5 activity. | Obacunone reduces body weight and blood glucose in obese mice; Nomilin suppresses body weight gain and fasting glucose. | TGR5 agonists. |
TGR5 Signaling Pathway
Upon binding of an agonist like this compound or a natural ligand, TGR5 couples to the Gαs protein, initiating a downstream signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These effectors mediate the physiological responses to TGR5 activation, such as stimulating CREB-mediated transcription of the proglucagon gene for GLP-1 synthesis and promoting the exocytosis of GLP-1-containing granules.
Experimental Protocols & Workflow
Evaluating the efficacy and mechanism of action of TGR5 agonists requires standardized experimental protocols. Below are methodologies for key assays.
Experimental Workflow for TGR5 Agonist Evaluation
The logical progression for testing a novel compound involves moving from in vitro receptor activation assays to cell-based functional assays and finally to in vivo models to assess physiological relevance.
Protocol 1: TGR5 Activation (cAMP) Reporter Assay
This assay quantifies the ability of a compound to activate TGR5 by measuring the downstream production of cAMP.
-
Objective: To determine the potency (EC50) of test compounds in activating the human TGR5 receptor.
-
Materials:
-
HEK293 cells transiently or stably expressing human TGR5.
-
A reporter system, such as a cAMP response element (CRE) linked to a luciferase or secreted alkaline phosphatase (SEAP) gene.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Test compounds (e.g., this compound, natural extracts) and a positive control (e.g., Lithocholic Acid).
-
Lysis buffer and a luminescence-based detection reagent (e.g., Luciferin for luciferase, chemiluminescent substrate for SEAP).
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed TGR5-expressing HEK293 cells into a 96-well plate at a density of approximately 40,000 cells/well and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in a serum-free stimulation medium.
-
Cell Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the various concentrations of test compounds. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period sufficient for reporter gene expression (typically 6-8 hours for SEAP or as optimized for the specific reporter).
-
Signal Detection:
-
For a SEAP assay, collect an aliquot of the culture medium. Add a luminescence-based alkaline phosphatase substrate and measure the signal using a luminometer.
-
For a luciferase assay, lyse the cells and add a luciferase substrate. Measure the luminescent signal.
-
-
Data Analysis: Plot the luminescent signal against the compound concentration. Use a four-parameter nonlinear regression to calculate the EC50 value for each compound.
-
Protocol 2: GLP-1 Secretion Assay
This assay measures the functional consequence of TGR5 activation in enteroendocrine cells, which is the secretion of the incretin (B1656795) hormone GLP-1.
-
Objective: To quantify the amount of GLP-1 secreted from enteroendocrine L-cells in response to treatment with TGR5 agonists.
-
Materials:
-
Enteroendocrine cell line (e.g., human NCI-H716 or murine STC-1 cells).
-
Cell culture medium (e.g., RPMI-1640), FBS, and antibiotics.
-
Test compounds (e.g., this compound, natural agonists).
-
Secretion buffer (e.g., KRB buffer) with and without secretagogues (e.g., glucose).
-
DPP-4 inhibitor (to prevent GLP-1 degradation).
-
GLP-1 ELISA kit.
-
24-well cell culture plates.
-
-
Methodology:
-
Cell Culture: Culture NCI-H716 cells in 24-well plates until they reach confluency.
-
Pre-incubation: Gently wash the cells with a basal buffer and pre-incubate for 1-2 hours to establish a baseline secretion level.
-
Stimulation: Replace the pre-incubation buffer with a secretion buffer containing the test compounds at various concentrations, a DPP-4 inhibitor, and a stimulant like glucose. Include positive and negative controls.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C to allow for GLP-1 secretion.
-
Supernatant Collection: Carefully collect the supernatant from each well. To stop proteolytic activity, add appropriate inhibitors and store at -80°C until analysis.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well. Express the results as fold-change over the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:1199796-29-6 | TGR5 receptor agonist, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
Int-777: A Comparative Analysis of its Cross-reactivity with Bile Acid Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Int-777's Selectivity for the Takeda G protein-coupled Receptor 5 (TGR5) Over Other Major Bile Acid Receptors.
This compound, also known as S-EMCA (6α-ethyl-23(S)-methylcholic acid), has emerged as a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of energy homeostasis and inflammation.[1] Its utility as a research tool and potential therapeutic agent hinges on its selectivity for TGR5 over other receptors activated by bile acids, primarily the farnesoid X receptor (FXR), but also the pregnane (B1235032) X receptor (PXR), the vitamin D receptor (VDR), and the constitutive androstane (B1237026) receptor (CAR). This guide provides a comparative analysis of this compound's cross-reactivity, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Receptor Activation
Experimental data demonstrates a high degree of selectivity of this compound for TGR5 with negligible to no activation of the nuclear receptor FXR.[2] While comprehensive quantitative data for PXR, VDR, and CAR is not extensively published, the available evidence points towards a highly selective profile for this compound. A closely related dual FXR/TGR5 agonist, INT-767, was shown to be selective for these two receptors when tested against a panel of 15 other nuclear receptors, suggesting the chemical scaffold has an inherently low affinity for other nuclear receptors.[2]
| Compound | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | TGR5 | FRET (cAMP) | NCI-H716 | 0.90 | [2] |
| This compound | TGR5 | Transactivation | HEK293 | 1.70 | [2] |
| This compound | FXR | AlphaScreen | - | 175 | |
| This compound | FXR | Transactivation | HepG2 | >1000 | |
| Int-747 (FXR Agonist) | TGR5 | FRET (cAMP) | NCI-H716 | 20 | |
| Int-747 (FXR Agonist) | FXR | AlphaScreen | - | 0.10 | |
| Lithocholic Acid (LCA) | TGR5 | FRET (cAMP) | NCI-H716 | 8 | |
| Chenodeoxycholic Acid (CDCA) | FXR | AlphaScreen | - | 10 |
Table 1: Comparative Potency (EC50) of this compound and Other Bile Acid Receptor Agonists. Lower EC50 values indicate higher potency. The data clearly shows this compound's high potency for TGR5 and extremely low potency for FXR.
Signaling Pathways and Experimental Workflow
To understand the selectivity of this compound, it is essential to visualize its primary signaling pathway and the typical experimental workflow used to assess receptor activation.
Caption: TGR5 activation by this compound leads to cAMP production.
Caption: Workflow for assessing receptor cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative comparison table. These protocols are based on established methods for assessing bile acid receptor activation.
TGR5 Activation Assay (cAMP Measurement via TR-FRET)
This assay quantifies the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).
-
Cell Line: Human enteroendocrine NCI-H716 cells (constitutively expressing TGR5) or HEK293 cells transiently transfected with a human TGR5 expression vector.
-
Reagents:
-
This compound and other test compounds.
-
Opti-MEM medium.
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assay kit.
-
-
Protocol:
-
Cell Plating: Seed NCI-H716 or transfected HEK293 cells in 96-well plates and culture for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Opti-MEM containing 1 mM IBMX.
-
Cell Treatment: Replace the culture medium with the compound dilutions and incubate for 60 minutes at 37°C.
-
cAMP Measurement: Following incubation, lyse the cells and measure intracellular cAMP levels according to the TR-FRET assay kit manufacturer's instructions. The FRET signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Convert the FRET signal to cAMP concentrations using a standard curve. Plot the dose-response curve and calculate the EC50 value using non-linear regression.
-
FXR Activation Assay (Coactivator Recruitment via AlphaScreen)
This biochemical assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC-1) peptide.
-
Reagents:
-
This compound and other test compounds.
-
Glutathione S-transferase (GST)-tagged human FXR-LBD.
-
Biotinylated SRC-1 peptide.
-
AlphaScreen Glutathione Donor beads and Streptavidin Acceptor beads.
-
-
Protocol:
-
Reaction Setup: In a 384-well plate, combine the GST-FXR-LBD, biotinylated SRC-1 peptide, and serial dilutions of this compound or control compounds.
-
Incubation: Incubate the mixture at room temperature for 1 hour to allow for ligand-receptor binding.
-
Bead Addition: Add the Glutathione Donor beads and Streptavidin Acceptor beads to the wells.
-
Signal Detection: Incubate in the dark for 2 hours. When the FXR-LBD and SRC-1 interact, the Donor and Acceptor beads are brought into proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and calculate the EC50 value using non-linear regression.
-
Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a nuclear receptor, leading to the expression of a reporter gene (luciferase). This protocol is generally applicable for FXR, PXR, VDR, and CAR.
-
Cell Line: HepG2 (for FXR) or other suitable cell lines (e.g., HEK293T) that are readily transfectable and have low endogenous receptor activity.
-
Plasmids:
-
An expression vector for the full-length human nuclear receptor (e.g., pCMV-hFXR).
-
A reporter plasmid containing multiple copies of the receptor's specific response element upstream of a luciferase gene (e.g., (IR-1)x3-tk-luc for FXR).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.
-
-
Protocol:
-
Transfection: Co-transfect the cells in 96-well plates with the receptor expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
References
- 1. Discovery of 6alpha-ethyl-23(S)-methylcholic acid (S-EMCA, this compound) as a potent and selective agonist for the TGR5 receptor, a novel target for diabesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Synthetic TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of various synthetic TGR5 agonists, supported by experimental data from peer-reviewed scientific literature. The Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel TGR5-targeted therapeutics.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signal transduction cascade. The receptor couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1).[1][2]
Figure 1. Simplified TGR5 signaling cascade.
In Vitro Potency Comparison of Synthetic TGR5 Agonists
The potency of synthetic TGR5 agonists is typically evaluated by measuring their ability to stimulate downstream signaling events, most commonly the production of cAMP, in cell lines engineered to express the TGR5 receptor. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency; a lower EC50 value indicates a more potent agonist. The following table summarizes the reported in vitro potencies of several synthetic TGR5 agonists.
| Agonist | Chemical Class | Cell Line | Assay Type | Human TGR5 EC50 | Murine TGR5 EC50 | Reference |
| INT-777 | Semisynthetic Bile Acid Derivative | CHO | cAMP | 0.82 µM | - | [1] |
| BAR501 | UDCA Derivative | - | - | - | - | [3] |
| SB-756050 | Non-steroidal | - | - | - | - | [3] |
| Compound 31d | Imidazole Derivative | CHO-K1 | Luciferase Assay | 57 pM | 62 pM | [1] |
| CA7S | Sulfated Cholic Acid Derivative | HEK293T | CRE-Luciferase | 0.17 µM | - | [4] |
| INT-767 | Semisynthetic Bile Acid Derivative | - | TR-FRET | 630 nM | - | [5] |
| 7-ELCA | Bile Acid Derivative | - | - | 26 nM | - | [6] |
Note: The availability of EC50 values for all compounds across different assays and species is limited in the public domain. A dash (-) indicates that the data was not specified in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for two key assays used to determine the in vitro potency of TGR5 agonists.
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the intracellular accumulation of cAMP following TGR5 activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human TGR5.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, 1% Penicillin-Streptomycin.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Test compounds (synthetic TGR5 agonists) and a reference agonist (e.g., Lithocholic acid).
-
384-well, low-volume, white plates.
-
HTRF-compatible plate reader.
Workflow Diagram:
Figure 2. Workflow for a typical cAMP HTRF assay.
Procedure:
-
Cell Preparation:
-
Culture TGR5-expressing cells in appropriate medium until they reach approximately 80% confluency.
-
Harvest the cells and resuspend them in stimulation buffer to the desired concentration (e.g., 2,000-4,000 cells per well).
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add serial dilutions of the test compounds and controls (vehicle and reference agonist) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor stimulation.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
TR-FRET Ligand Binding Assay
This assay is used to characterize the binding of a fluorescently labeled ligand to the TGR5 receptor and can be used in a competition format to determine the binding affinity of unlabeled test compounds.
Materials:
-
Cell membranes prepared from cells overexpressing TGR5 with an epitope tag (e.g., FLAG or HA).
-
A fluorescently labeled TGR5 ligand (tracer).
-
A terbium-labeled anti-epitope tag antibody (donor).
-
A fluorescent acceptor dye conjugated to the ligand or a secondary antibody.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Unlabeled test compounds.
-
384-well, low-volume, black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Prepare a solution containing the TGR5-expressing cell membranes, the terbium-labeled antibody, and the fluorescent tracer at their optimal concentrations in assay buffer.
-
-
Assay Protocol:
-
Dispense the test compounds and controls into the wells of a 384-well plate.
-
Add the membrane/antibody/tracer mixture to all wells.
-
Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible reader with an excitation wavelength of approximately 340 nm and emission wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the logarithm of the unlabeled compound concentration.
-
Fit the data to a competition binding curve to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[7]
-
Conclusion
The development of potent and selective synthetic TGR5 agonists is an active area of research. The data presented in this guide highlight the diversity of chemical scaffolds that can activate TGR5, with some compounds exhibiting picomolar to nanomolar potencies. The provided experimental protocols for cAMP and TR-FRET assays offer a foundation for researchers to conduct their own in vitro characterization of novel TGR5 agonists. As the field advances, standardized and robust in vitro assays will remain critical for the identification and optimization of new therapeutic candidates targeting the TGR5 receptor.
References
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Justification for Using Int-777 Over Other Research Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Consequently, a variety of research compounds that modulate TGR5 activity have been developed and investigated. Among these, the semi-synthetic bile acid analog Int-777 has garnered considerable attention. This guide provides a comprehensive comparison of this compound with other TGR5 agonists, supported by experimental data, to justify its selection for preclinical research.
Executive Summary
This compound distinguishes itself as a potent and selective TGR5 agonist. Its well-characterized mechanism of action, favorable in vitro and in vivo activity, and commercial availability make it a valuable tool for investigating the physiological roles of TGR5. While other natural and synthetic compounds also activate TGR5, this compound's profile often presents a superior balance of potency, selectivity, and research utility. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways that underpin this justification.
Data Presentation: Comparative Analysis of TGR5 Agonists
The following tables summarize the in vitro potency of this compound in comparison to other endogenous and synthetic TGR5 agonists. Potency is a critical factor in selecting a research compound, as it dictates the concentration required to elicit a biological response.
| Compound | Type | EC50 (µM) for human TGR5 | Reference |
| This compound | Semi-synthetic | 0.82 - 0.9 | [1][2] |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | 0.53 | [3] |
| Taurolithocholic Acid (TLCA) | Endogenous Bile Acid | 0.33 | [3] |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | 1.0 | [4] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | 4.4 | |
| Cholic Acid (CA) | Endogenous Bile Acid | 7.7 | |
| Oleanolic Acid | Natural Triterpenoid | 1.42 | |
| Ursolic Acid | Natural Triterpenoid | 1.43 - 4.18 | |
| Betulinic Acid | Natural Triterpenoid | 1.04 | |
| INT-767 | Semi-synthetic (Dual FXR/TGR5 Agonist) | 0.68 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of TGR5 activation by this compound and other agonists, it is essential to visualize the underlying molecular pathways and the experimental procedures used to measure them.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist like this compound initiates a cascade of intracellular events. The receptor couples to the Gαs protein, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to changes in gene expression and cellular function, such as the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.
References
Safety Operating Guide
Navigating the Disposal of Int-777: A Guide for Laboratory Professionals
Providing essential guidance on the safe and compliant disposal of Int-777 is crucial for maintaining a secure laboratory environment. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this document outlines a recommended procedure based on general principles of laboratory chemical waste management and the known characteristics of the compound. This information is intended to supplement, not replace, institutional protocols and direct consultation with your Environmental Health and Safety (EHS) department.
This compound is a semi-synthetic bile acid derivative and a potent TGR5 agonist, with the chemical formula C₂₇H₄₆O₅. Based on available data, it is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed when handling and disposing of this compound.
Recommended Disposal Procedure
Given the absence of specific manufacturer guidelines, the following step-by-step procedure is recommended for the disposal of this compound and associated waste. This procedure is modeled after best practices for non-hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before initiating the disposal process, ensure you are wearing the appropriate personal protective equipment:
-
Safety glasses or goggles: To protect from potential splashes.
-
Lab coat: To prevent contamination of personal clothing.
-
Chemical-resistant gloves: Nitrile gloves are recommended.
Step 2: Waste Collection
All waste materials contaminated with this compound should be collected in a designated and clearly labeled hazardous waste container. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing paper, and empty vials.
The waste container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE) or glass, and must be kept securely closed except when adding waste.
Step 3: Recommended Disposal Method
The preferred method for the final disposal of this compound is incineration by a licensed chemical waste disposal facility.
-
For solid this compound: It is recommended to dissolve or mix the material with a combustible solvent approved by your institution's EHS department. This facilitates complete combustion in a chemical incinerator equipped with an afterburner and scrubber.
-
For solutions of this compound: Collect in a sealed, labeled container for pickup by your institution's hazardous waste management service.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for chemical waste disposal. EHS will provide information on approved combustible solvents and the proper labeling and storage of the waste container.
Quantitative Data Summary
Currently, there is no publicly available quantitative toxicological data specifically for the disposal of this compound. The following table summarizes its key chemical and physical properties.
| Property | Value |
| Chemical Formula | C₂₇H₄₆O₅ |
| Molecular Weight | 450.7 g/mol |
| CAS Number | 1199796-29-6 |
| Appearance | Crystalline solid |
Experimental Protocols
Detailed experimental protocols for determining the optimal disposal method for this compound are not publicly available. The recommendation for incineration is based on standard practices for the disposal of non-hazardous organic chemical compounds.
Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
TGR5 Signaling Pathway
This compound is an agonist for the Takeda G protein-coupled receptor 5 (TGR5). The following diagram illustrates the general signaling pathway initiated by TGR5 activation.
Essential Safety and Logistical Information for Handling INT-777
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of INT-777, a potent TGR5 agonist. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the available safety data.
| PPE Category | Item | Specification/Standard | Notes |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1 or EN166 | Must be worn at all times in the laboratory where this compound is handled. |
| Face Shield | - | Recommended when there is a risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber, minimum thickness 0.11 mm | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately. |
| Skin and Body Protection | Laboratory Coat | Standard | Should be fully buttoned. |
| Full Protective Suit | - | Recommended for large-scale operations or in case of a significant spill. | |
| Respiratory Protection | Respirator | NIOSH (US) or EN 149 (EU) approved | Required if ventilation is inadequate or for handling large quantities. Use a full-face respirator with a combination filter for organic gases/vapors and particulates. |
Experimental Protocols: Donning and Doffing PPE
A meticulous procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully fastened.
-
Respiratory Protection (if required): Put on the respirator and perform a seal check.
-
Eye and Face Protection: Put on safety glasses and a face shield if necessary.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.
-
Hand Hygiene: Wash and dry hands.
-
Face Shield/Goggles: Remove from the back of the head.
-
Gown/Lab Coat: Remove by unfastening and rolling it inside-out.
-
Respiratory Protection (if required): Remove by the straps without touching the front.
-
Hand Hygiene: Wash and dry hands thoroughly after removing all PPE.
Operational and Disposal Plans
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment and utensils.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
Disposal:
-
All disposable PPE (gloves, etc.) contaminated with this compound should be considered hazardous waste.
-
Place contaminated items in a sealed, labeled hazardous waste container.
-
Dispose of unused this compound and contaminated materials according to local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]
Visualized Workflows and Relationships
To further clarify procedural logic, the following diagrams illustrate key decision-making and operational workflows.
Caption: Decision workflow for selecting appropriate PPE based on experimental scale and procedure.
Caption: Logical flow for the safe disposal of this compound and associated contaminated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
